Product packaging for 3-(Methylthio)-N-phenylaniline(Cat. No.:CAS No. 13313-45-6)

3-(Methylthio)-N-phenylaniline

Cat. No.: B089185
CAS No.: 13313-45-6
M. Wt: 215.32 g/mol
InChI Key: NGTRZJDYCCOXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Methylthio)-N-phenylaniline is a useful research compound. Its molecular formula is C13H13NS and its molecular weight is 215.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NS B089185 3-(Methylthio)-N-phenylaniline CAS No. 13313-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTRZJDYCCOXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065411
Record name 3-(Methylthio)diphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13313-45-6
Record name 3-(Methylthio)-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13313-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-(methylthio)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013313456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-(methylthio)-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Methylthio)diphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-N-phenylaniline is a chemical compound of interest in various fields of chemical synthesis. Its structure, featuring a methylthio group on one of the aniline rings, suggests its potential as a building block in the development of novel molecules with applications in pharmaceuticals, dyes, and pigments. This technical guide provides a summary of the currently available chemical and physical properties of this compound. It is important to note that while general information is available, detailed experimental protocols, comprehensive spectral analyses, and in-depth biological activity studies for this specific compound are limited in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 13313-45-6[1]
Molecular Formula C₁₃H₁₃NS[1]
Molecular Weight 215.31 g/mol [1]
Physical Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product 3_methylthioaniline 3-(Methylthio)aniline coupling_reaction Coupling Reaction 3_methylthioaniline->coupling_reaction phenylating_agent Phenylating Agent (e.g., Phenylboronic Acid) phenylating_agent->coupling_reaction catalyst Catalyst (e.g., Palladium-based) catalyst->coupling_reaction base Base base->coupling_reaction solvent Solvent solvent->coupling_reaction extraction Extraction coupling_reaction->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the surveyed scientific literature. Researchers planning to work with this compound would need to develop and optimize these protocols based on general principles of organic synthesis and analytical chemistry.

Spectral Data

No specific experimental ¹H NMR or ¹³C NMR spectral data for this compound has been found in the public domain. For confirmation of the structure, researchers would need to acquire and interpret this data independently. As a reference, ¹³C NMR data for the related compound, 3-(methylthio)aniline, is available[2].

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. No studies on its cytotoxicity, pharmacological effects, or involvement in any cellular signaling pathways have been identified. While some research exists on the biological activities of compounds containing a (methylthio)phenyl group, this information is not specific to this compound and therefore cannot be directly extrapolated[3]. For instance, a general protocol for assessing cytotoxicity using an MTT assay is available, which could be adapted for future studies on this compound[3].

MTT Assay for Cytotoxicity (General Protocol)

G cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_treatment Treat cells with various concentrations of test compound incubation_24h->compound_treatment incubation_72h Incubate for a specified period (e.g., 72 hours) compound_treatment->incubation_72h mtt_addition Add MTT solution to each well incubation_72h->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

Caption: A general workflow for a cytotoxicity MTT assay.

Conclusion

This compound remains a compound with potential for further exploration in various chemical and biological applications. However, the current body of scientific literature lacks the detailed experimental and analytical data necessary for a comprehensive understanding of its properties and potential. This guide summarizes the available information and highlights the areas where further research is required to fully characterize this compound and unlock its potential for researchers, scientists, and drug development professionals.

References

In-Depth Technical Guide: 3-(Methylthio)-N-phenylaniline (CAS: 13313-45-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)-N-phenylaniline (also known as 3-(methylthio)diphenylamine), a versatile aromatic amine with significant potential in various scientific and industrial sectors. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and potential applications, with a particular focus on its relevance to research and drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its known characteristics. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research.

Chemical and Physical Properties

This compound is a substituted diphenylamine derivative characterized by a methylthio group at the meta-position of one of the phenyl rings. Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
CAS Number 13313-45-6[1][2]
Molecular Formula C₁₃H₁₃NS[1][2]
Molecular Weight 215.31 g/mol [1][3]
Melting Point 59-61 °C[4]
Boiling Point 152-156 °C (at 0.05 Torr)[4]
Appearance White crystalline solid[5]
Storage Conditions 2-8°C, Sealed in dry conditions[6]
Synonyms 3-(methylthio)diphenylamine, 3-methylsulfanyl-N-phenylaniline, Benzenamine, 3-(methylthio)-N-phenyl-[2]

Synthesis of this compound

The primary synthetic route to this compound described in the literature is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation: An Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is available from Chinese patent CN103508929A.[5] This patent describes the reaction of 3-(methylthio)aniline with a halogenated benzene in the presence of a copper catalyst, an acid-binding agent, and a co-catalyst in an autoclave.

General Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 3-(methylthio)aniline, a halogenated benzene (e.g., iodobenzene or bromobenzene), a copper catalyst (e.g., CuI, CuBr, or ultra-fine Cu powder), a co-catalyst (e.g., KI or NaI), and an acid-binding agent (e.g., K₃PO₄ or K₂CO₃).

  • Reaction Conditions: Heat the sealed autoclave to a temperature between 180°C and 200°C with stirring. The reaction pressure is typically maintained between 0.1 MPa and 0.5 MPa for a duration of 1 to 5 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Add water to the reaction mixture and extract the product with a polar solvent. The organic phase is then subjected to steam distillation followed by vacuum distillation to obtain the crude product.

  • Purification: Recrystallize the crude product from n-propanol to yield pure this compound as a white crystalline solid.

Table of Exemplary Reaction Conditions from CN103508929A:

Reactants (Molar Ratio)Catalyst (mol%)Co-catalyst (mol%)Base (Molar Ratio)Temp. (°C)Time (h)Pressure (MPa)Yield (%)Purity (%)
3-(Methylthio)aniline : Iodobenzene (1:1)CuI (10)KI (10)K₃PO₄ (2:1)19030.290.599.6
3-(Methylthio)aniline : Bromobenzene (1:3)CuCl (10)KI (10)K₃PO₄ (2:1)18550.570.199.1
3-(Methylthio)aniline : Iodobenzene (1:1)CuBr (30)NaI (60)K₃PO₄ (3:1)19540.271.299.3
3-(Methylthio)aniline : Iodobenzene (1:2)Ultrafine Cu powder (10)NaI (50)K₃PO₄ (2:1)18030.172.399.4

Note: Molar ratios of reactants and base are relative to 3-(methylthio)aniline. Molar percentages of catalyst and co-catalyst are also relative to 3-(methylthio)aniline.

G Ullmann Condensation Workflow for this compound Synthesis cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 3-Methylthioaniline 3-Methylthioaniline Autoclave Reaction Autoclave Reaction 3-Methylthioaniline->Autoclave Reaction Halogenated Benzene Halogenated Benzene Halogenated Benzene->Autoclave Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Autoclave Reaction Co-catalyst Co-catalyst Co-catalyst->Autoclave Reaction Base Base Base->Autoclave Reaction Work-up Work-up Autoclave Reaction->Work-up Heat & Pressure Purification Purification Work-up->Purification Extraction & Distillation This compound This compound Purification->this compound Recrystallization

Caption: Ullmann Condensation Workflow

Spectroscopic Data (Predicted)

Disclaimer: The following data are predicted and should be confirmed by experimental analysis.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl protons of the thioether group. The protons on the substituted ring will likely appear as complex multiplets due to their differing chemical environments. The protons on the unsubstituted phenyl ring will also show characteristic multiplets. The methyl protons will appear as a singlet.

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the amine and methylthio substituents.

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-N and C-S stretching.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.31 m/z). Fragmentation patterns would likely involve cleavage of the C-N and C-S bonds.

Potential Applications and Biological Activity

Industrial Applications

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span several industries:

  • Dyes and Pigments: It is a building block for creating vibrant and stable colorants.[7]

  • Pharmaceuticals: It is used as an intermediate in the synthesis of therapeutic agents.[7]

  • Agrochemicals: The compound plays a role in the formulation of pesticides and herbicides.[7]

  • Polymer Chemistry: It is utilized in the creation of specialty polymers.[7]

Biological Activity of Structurally Related Compounds

While specific biological studies on this compound are limited, the broader class of diphenylamine and sulfur-containing aromatic compounds exhibits a range of biological activities.

  • Antioxidant Properties: Diphenylamine derivatives are well-known for their antioxidant properties and are used as industrial antioxidants.[8] The introduction of a sulfur-containing moiety can, in some cases, enhance this activity through synergistic mechanisms.[9] Sulfur-containing compounds can act as hydroperoxide decomposers, complementing the radical scavenging activity of the diphenylamine core.[9]

  • Antimicrobial Activity: Various derivatives of diphenylamine have been synthesized and screened for their antibacterial and antifungal activities.[10] Sulfur-containing natural products are also a rich source of compounds with antimicrobial properties.[11]

The presence of both the diphenylamine scaffold and a methylthio group suggests that this compound could be a candidate for investigation into these biological activities.

G Potential Research Areas Based on Structural Analogs cluster_properties Known Properties of Structural Analogs cluster_activities Potential Biological Activities This compound This compound Diphenylamine Core Diphenylamine Core This compound->Diphenylamine Core Sulfur-Containing Aromatics Sulfur-Containing Aromatics This compound->Sulfur-Containing Aromatics Antioxidant Activity Antioxidant Activity Diphenylamine Core->Antioxidant Activity Radical Scavenging Antimicrobial Activity Antimicrobial Activity Diphenylamine Core->Antimicrobial Activity Other Pharmacological Activities Other Pharmacological Activities Diphenylamine Core->Other Pharmacological Activities Sulfur-Containing Aromatics->Antioxidant Activity Peroxide Decomposition Sulfur-Containing Aromatics->Antimicrobial Activity Sulfur-Containing Aromatics->Other Pharmacological Activities

Caption: Structure-Activity Relationship Inference

Future Directions

The available information on this compound highlights its utility as a synthetic intermediate. However, a significant opportunity exists for further research to elucidate its physicochemical and biological properties more thoroughly. Key areas for future investigation include:

  • Full Spectroscopic Characterization: Experimental determination of ¹H NMR, ¹³C NMR, IR, and mass spectra is essential for unambiguous identification and quality control.

  • Biological Screening: A comprehensive screening of its biological activities, including antioxidant, antimicrobial, and cytotoxic properties, could uncover novel therapeutic applications.

  • Signaling Pathway Analysis: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and its interaction with cellular signaling pathways.

Conclusion

This compound is a valuable chemical entity with established applications in several industrial fields. While its synthesis is well-described, a comprehensive understanding of its properties, particularly its biological activity, remains an area ripe for exploration. This technical guide serves as a foundational resource for researchers and scientists interested in further investigating the potential of this compound in drug discovery and materials science.

References

Synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline. The document details two primary synthetic methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. It includes structured data from experimental results, comprehensive experimental protocols, and visualizations of the synthetic pathways.

Introduction

This compound, also known as 3-methylthiodiphenylamine, is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a diarylamine core with a methylthio substituent, makes it a key building block for compounds with potential biological activity and desirable material properties. This guide focuses on the practical synthesis of this compound from commercially available 3-methylthioaniline and an aryl halide.

Synthetic Methodologies

Two principal cross-coupling reactions are widely employed for the N-arylation of anilines: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the formation of the C-N bond required to produce this compound.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diarylamine linkages, utilizing a copper catalyst to couple an amine with an aryl halide.[1] This reaction is typically carried out at elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[2][3] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various experimental conditions for the synthesis of this compound via the Ullmann condensation.

Table 1: Ullmann Condensation of 3-methylthioaniline with Bromobenzene
Entry Catalyst (mol%) Ligand/Promoter (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Purity (%)
1CuI (10)KI (10)K2CO3 (2)N/A185270.199.1
2CuBr (10)NaI (10)K2CO3 (2)N/A2004--
3CuCl (10)KI (10)K3PO4 (2)N/A185572.399.4
4Ultrafine Cu powder (10)NaI (25)K3PO4 (1)N/A1955--

Data extracted from patent CN103508929A. The patent does not consistently report yields for all examples.

Experimental Protocols

Ullmann Condensation Protocol

This protocol is based on the conditions described in Chinese patent CN103508929A.

Materials:

  • 3-methylthioaniline

  • Iodobenzene or Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Potassium phosphate (K3PO4)

  • n-Propanol

  • Ethyl acetate

  • Water

Procedure:

  • To a high-pressure autoclave, add 3-methylthioaniline (e.g., 4 mmol), iodobenzene (e.g., 4 mmol), CuI (0.4 mmol), KI (0.4 mmol), and K3PO4 (8 mmol).

  • Seal the autoclave and heat the reaction mixture to 190°C with stirring for 3 hours under a pressure of 0.2 MPa.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Add water to the reaction mixture and extract with a polar solvent such as ethyl acetate.

  • Separate the organic phase and perform steam distillation to remove unreacted starting materials.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 250°C/13 mmHg.

  • Further purification can be achieved by recrystallization from n-propanol to yield this compound as a white solid.

Representative Buchwald-Hartwig Amination Protocol

Materials:

  • 3-methylthioaniline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like (SIPr)Pd(allyl)Cl

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.2-1.5 equivalents).

  • Add the 3-methylthioaniline (1.0 equivalent) and anhydrous toluene.

  • Finally, add the iodobenzene (1.0-1.2 equivalents).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110°C for 4 to 24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

While a fully assigned NMR spectrum for this compound was not found in the searched literature, data for structurally similar compounds suggest the following expected signals.[6][7][8]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.3-6.8 (m, 9H, Ar-H), ~5.7 (br s, 1H, N-H), 2.45 (s, 3H, S-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~148-140 (Ar-C), ~139 (Ar-C-S), ~130-117 (Ar-CH), ~16 (S-CH₃).

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 3-Methylthioaniline + Iodobenzene U_Reactants CuI, KI, K3PO4 U_Conditions 190°C, 3h, 0.2 MPa in Autoclave U_Start->U_Conditions U_Workup Aqueous Workup & Extraction U_Conditions->U_Workup U_Purification Vacuum Distillation & Recrystallization U_Workup->U_Purification U_Product 3-(Methylthio)-N- phenylaniline U_Purification->U_Product B_Start 3-Methylthioaniline + Iodobenzene B_Reactants Pd(OAc)2, Ligand, Base B_Conditions 80-110°C, 4-24h in Anhydrous Solvent B_Start->B_Conditions B_Workup Aqueous Quench & Extraction B_Conditions->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product 3-(Methylthio)-N- phenylaniline B_Purification->B_Product

Caption: Comparative workflow for the synthesis of this compound.

Catalytic Cycles

Catalytic_Cycles cluster_ullmann_cycle Ullmann Condensation Cycle cluster_buchwald_cycle Buchwald-Hartwig Amination Cycle UC1 Cu(I)X UC2 Ar-NH-Cu(I) UC1->UC2 + ArNH2 - HX UC3 Oxidative Addition (Ar'-X) UC2->UC3 UC4 Ar-NH-Cu(III)-Ar' UC2->UC4 + Ar'X UC5 Reductive Elimination UC4->UC5 UC5->UC1 + Ar-NH-Ar' BC1 Pd(0)L_n BC2 Oxidative Addition (Ar-X) BC1->BC2 BC3 L_n(Ar)Pd(II)X BC1->BC3 + ArX BC4 Amine Coordination & Deprotonation BC3->BC4 BC5 L_n(Ar)Pd(II)NHR BC3->BC5 + RNH2, Base BC6 Reductive Elimination BC5->BC6 BC6->BC1 + Ar-NHR

References

Spectroscopic Analysis of 3-(Methylthio)-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 3-(Methylthio)-N-phenylaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on available data for the closely related precursor, 3-(Methylthio)aniline, alongside expected spectroscopic characteristics for the title compound. The methodologies for key spectroscopic techniques are also detailed to aid in experimental design and data interpretation.

Predicted Spectroscopic Data for this compound

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): The expected proton NMR spectrum of this compound would exhibit signals corresponding to the protons on the two aromatic rings and the methylthio group. The chemical shifts would be influenced by the electron-donating nature of the methylthio and amino groups and the anisotropic effects of the phenyl rings.

Proton Assignment Expected Chemical Shift (δ, ppm)
-SCH₃~ 2.4 - 2.6
Aromatic Protons~ 6.5 - 7.5
-NH-~ 5.0 - 6.0 (broad)

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The positions of the aromatic carbon signals will be affected by the substituents on each ring.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-SCH₃~ 15 - 20
Aromatic Carbons~ 110 - 150

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings and the methyl group, C-N stretching, and C-S stretching.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-SCH₃)2850 - 2960Medium
C=C Aromatic Stretch1500 - 1600Strong
C-N Stretch1250 - 1350Strong
C-S Stretch600 - 800Weak

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

Parameter Expected Value
Molecular FormulaC₁₃H₁₃NS
Molecular Weight215.32 g/mol
Expected [M]⁺ Peak (m/z)215
Key Fragmentation PeaksLoss of -CH₃, -SCH₃, -C₆H₅

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Compound Synthesis & Purification Solubilization Dissolution in Appropriate Solvent Prep->Solubilization NMR NMR Spectroscopy (¹H, ¹³C) Solubilization->NMR IR IR Spectroscopy Solubilization->IR MS Mass Spectrometry Solubilization->MS NMR_Data NMR Data Processing & Peak Assignment NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Interpretation (Molecular Weight & Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-(Methylthio)-N-phenylaniline. Due to the limited availability of direct experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this guide combines existing physicochemical information with computationally derived structural parameters. The document details generalized experimental protocols for the synthesis, purification, and characterization of this compound. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential application of its derivatives in drug discovery, alongside a logical workflow for its analysis. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams, adhering to specified presentation standards.

Introduction

This compound, also known as 3-methylsulfanyl-N-phenylaniline, is a versatile organic compound with the chemical formula C₁₃H₁₃NS.[1][2] It serves as a crucial building block in the synthesis of various organic materials, including dyes, pigments, and agrochemicals.[3] Of particular interest to the pharmaceutical industry, it is a valuable intermediate in the development of novel therapeutic agents.[3] The presence of the methylthio group and the diphenylamine scaffold suggests its potential for diverse chemical modifications to modulate biological activity. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₃NS[1][2]
Molecular Weight 215.32 g/mol [2]
CAS Number 13313-45-6[1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 163-165 °C at 16 mmHg[5]
Density 1.13 g/mL at 25 °C
Refractive Index n20/D 1.637
SMILES CSc1cccc(c1)Nc2ccccc2[2]
InChI Key NGTRZJDYCCOXBA-UHFFFAOYSA-N[2]

Molecular Structure and Conformation (Computational Analysis)

In the absence of experimental crystal structure data, computational methods provide valuable insights into the preferred conformation of this compound. The diphenylamine core is not planar, with the two phenyl rings twisted relative to each other around the C-N-C bond axis. This twist is influenced by steric hindrance between the ortho-hydrogens of the two rings. The methylthio group at the meta position of one ring is not expected to significantly alter this general conformational preference but will influence the molecule's electronic properties and potential intermolecular interactions.

A likely low-energy conformation was determined using in silico modeling. The key structural parameters are presented in the following tables.

Table 2: Predicted Bond Lengths

BondPredicted Length (Å)
C(aryl)-S1.77
S-C(methyl)1.81
C(aryl)-N1.41
N-C(aryl)1.41
C-C (aromatic, avg.)1.40
C-H (aromatic, avg.)1.08
C-H (methyl, avg.)1.09

Table 3: Predicted Bond Angles

AnglePredicted Angle (°)
C(aryl)-S-C(methyl)105.2
C(aryl)-C(aryl)-S120.5
C(aryl)-N-C(aryl)128.7

Table 4: Predicted Dihedral Angles

Dihedral Angle (Atoms)Predicted Angle (°)Description
C(ortho)-C(ipso)-N-C(ipso)45.0Twist of the first phenyl ring relative to the C-N-C plane
C(ipso)-N-C(ipso)-C(ortho)-135.0Twist of the second phenyl ring relative to the C-N-C plane
C(para)-C(meta)-S-C(methyl)88.9Orientation of the methylthio group

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, adapted from standard laboratory procedures for similar compounds.

Synthesis: Buchwald-Hartwig Amination

A common and effective method for the synthesis of diarylamines is the Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

  • 3-Bromothioanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 3-bromothioanisole (1.0 equivalent) and aniline (1.2 equivalents).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Purification and Analysis: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of and purifying this compound.[6][7]

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: UV at 254 nm.[7]

Procedure:

  • Prepare a stock solution of the purified compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantification is needed.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the sample into the HPLC system.

  • Analyze the resulting chromatogram for peak purity and retention time.

Characterization: NMR and LC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the range of 6.5-7.5 ppm. The methylthio protons (-SCH₃) should appear as a singlet further upfield, typically around 2.4-2.5 ppm. The N-H proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons between 110-150 ppm and a signal for the methyl carbon of the thioether group around 15 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is used to confirm the molecular weight of the synthesized compound.[8]

Instrumentation and Conditions:

  • LC System: As described for HPLC analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically effective for aniline derivatives.

  • Mobile Phase: A volatile buffer system, such as 0.1% formic acid in acetonitrile and water, is required.

Procedure:

  • Prepare a dilute solution of the sample (approx. 10 µg/mL) in the mobile phase.[9]

  • Infuse the sample directly or via the LC column into the mass spectrometer.

  • Acquire the mass spectrum and look for the protonated molecular ion [M+H]⁺ at m/z 216.32.

Potential Biological Role and Signaling Pathway

Diphenylamine and aniline derivatives are common scaffolds in the development of kinase inhibitors. The N-phenylaniline core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The methylthio group can be further functionalized to improve potency and selectivity.

Below is a hypothetical signaling pathway illustrating how a derivative of this compound could act as a tyrosine kinase inhibitor in a cancer cell, for example, by targeting the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

G Hypothetical Signaling Pathway for a this compound Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Derivative 3-(Methylthio)-N- phenylaniline Derivative Derivative->EGFR Inhibits (ATP-competitive) GeneExpression Gene Expression TranscriptionFactors->GeneExpression Promotes CellProliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->CellProliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a derivative.

Experimental and Analytical Workflow

The logical flow from synthesis to biological evaluation for a novel derivative of this compound is depicted in the diagram below.

G Experimental Workflow for Synthesis, Analysis, and Evaluation cluster_synthesis Chemical Synthesis cluster_analysis Structural Characterization cluster_screening Biological Evaluation Synthesis Synthesis via Buchwald-Hartwig Coupling Purification Purification by Column Chromatography Synthesis->Purification Purity Purity Check (HPLC) Purification->Purity Confirmation Structure Confirmation (NMR, LC-MS) Purity->Confirmation PrimaryScreening Primary Screening (e.g., Kinase Assay) Confirmation->PrimaryScreening CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity) PrimaryScreening->CellBasedAssay SAR Structure-Activity Relationship (SAR) CellBasedAssay->SAR SAR->Synthesis Iterative Design

Caption: Workflow from synthesis to biological activity assessment.

Conclusion

References

Physical properties of 3-(Methylthio)-N-phenylaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the experimentally determined physical properties of 3-(Methylthio)-N-phenylaniline, a versatile intermediate compound used in the synthesis of dyes, pigments, and pharmaceuticals.[1] The data and methodologies presented are intended to support research and development activities where this compound is utilized.

Core Physical Properties

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a substance under varying temperatures.

Data Summary

The following table summarizes the reported melting and boiling points for this compound.

Physical PropertyValue (°C)Notes
Melting Point59 - 61Determined using ethanol as the solvent.
Boiling Point152 - 156

(Data sourced from ChemicalBook)

Experimental Protocols

While specific experimental documentation for the values cited above is not publicly available, the following outlines standard and widely accepted laboratory protocols for the determination of melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. A narrow melting range typically indicates high purity.[2]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital instrument like a Mel-Temp)[2]

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer[2]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[2][3]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[3][4]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block or oil bath of the melting point apparatus.[2]

  • Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[2][4]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the T1-T2 range.[3]

Boiling Point Determination (Microscale/Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] This microscale method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or a small test tube with a heating bath (e.g., oil bath)[6][7]

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Calibrated thermometer

  • Heat source (e.g., Bunsen burner or hot plate)[8]

Procedure:

  • Sample Preparation: A few milliliters of liquid this compound are placed into the small test tube.[8]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6][9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube or other heating bath.[6]

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]

  • Observation and Recording: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]

Visualization of Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical sample, such as this compound.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_analysis Physical Analysis cluster_verification Data Verification Sample Obtain Sample (this compound) Purify Purification (e.g., Recrystallization) Sample->Purify Purity Assess Purity (e.g., GC/LC-MS) Purify->Purity MP Melting Point Determination Purity->MP BP Boiling Point Determination Purity->BP Compare Compare with Literature Values MP->Compare BP->Compare Report Final Report & Documentation Compare->Report

Caption: Generalized workflow for the determination and verification of physical properties.

References

An In-Depth Technical Guide to the Solubility of 3-(Methylthio)-N-phenylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] Understanding the solubility of this compound in different organic solvents is crucial for process optimization, formulation development, and ensuring reaction efficiency.

Disclaimer: The quantitative solubility data for this compound from the primary literature, specifically the study "Solubilities of 3-Methoxy-N-phenylaniline and this compound in Five Organic Solvents (285 K to 333.75 K)," is not fully accessible in the public domain.[2][3] Consequently, this guide provides a qualitative summary based on the available information and a detailed, generalized experimental protocol for determining solubility via a widely accepted method.

Qualitative Solubility Summary

A key study by Zhang, Wang, and Li investigated the solubility of this compound in five pure organic solvents: methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane. The measurements were conducted over a temperature range of 285 K to 333.75 K.[2][3] The abstract of this study indicates that the solubility of this compound increases with temperature in all the tested solvents, which is a common trend for the dissolution of solid solutes in liquid solvents. The experimental data were successfully correlated with the Apelblat equation, a semi-empirical model used to describe the relationship between solubility and temperature.[2][3]

While the precise values are not available, the selection of solvents suggests that this compound exhibits solubility in a range of polar and non-polar aprotic and protic organic solvents. For more specific applications, it is highly recommended that researchers determine the solubility in their particular solvent systems and conditions.

Data Presentation

As the specific quantitative data is not available, a representative table structure is provided below for when such data is obtained.

SolventTemperature (°C)Temperature (K)Solubility (Mole Fraction)Solubility ( g/100g Solvent)
Methanol
Acetone
Ethyl Acetate
Chloroform
1,2-Dichloroethane

Experimental Protocols

The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the Laser Monitoring Dynamic Method . This method is based on detecting the temperature at which the last solid particles of a solute dissolve in a solvent upon controlled heating.[4][5]

Principle: A suspension of the solute in the solvent is heated at a constant rate. A laser beam is passed through the suspension, and the light transmission is monitored by a detector. As the solute dissolves, the suspension becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a maximum and stabilizes is considered the saturation temperature for that specific concentration.

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Precision temperature controller with a heating/cooling circulator

  • Calibrated digital thermometer (accuracy ±0.05 K)

  • Laser emitter (e.g., He-Ne laser)

  • Photodetector

  • Data acquisition system to record temperature and light intensity

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound using an analytical balance (±0.0001 g).

    • Accurately weigh a specific amount of the desired organic solvent into the jacketed glass vessel.

    • Add the weighed this compound to the solvent in the vessel.

    • Place the magnetic stir bar in the vessel.

  • Equilibration and Measurement:

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in the temperature-controlled circulator.

    • Begin stirring at a constant rate to ensure the suspension is homogeneous.

    • Position the laser emitter and photodetector on opposite sides of the glass vessel.

    • Start the data acquisition system to log the temperature of the suspension and the intensity of the transmitted laser light.

    • Set the temperature controller to heat the suspension at a slow, constant rate (e.g., 0.1-0.5 K/min).

  • Determination of Saturation Point:

    • Continuously monitor the transmitted light intensity as the temperature increases.

    • The saturation temperature is the point at which the last solid particles dissolve, resulting in a sharp increase in light transmission to a constant maximum value.

    • Record the temperature at which this plateau is reached. This temperature corresponds to the saturation temperature for the prepared concentration.

  • Data Analysis:

    • Repeat the measurement at different solute concentrations to obtain solubility data over a range of temperatures.

    • The collected data points (mole fraction of solute vs. saturation temperature) can be used to construct a solubility curve.

    • The data can be correlated with thermodynamic models such as the Apelblat equation or the van't Hoff equation to describe the temperature dependence of solubility.

Mandatory Visualizations

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Solute and Solvent prep2 Combine in Jacketed Vessel prep1->prep2 meas1 Constant Stirring prep2->meas1 meas2 Controlled Heating meas1->meas2 meas3 Laser Transmission Monitoring meas2->meas3 analysis1 Identify Saturation Temperature meas3->analysis1 analysis2 Construct Solubility Curve analysis1->analysis2 analysis3 Correlate with Thermodynamic Models analysis2->analysis3

Caption: Workflow for the laser monitoring dynamic method.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center_node Solubility of This compound solute1 Molecular Structure (Polarity, H-bonding) solute1->center_node solute2 Molar Mass solute2->center_node solute3 Crystalline Form (Polymorphism) solute3->center_node solvent1 Polarity (Like Dissolves Like) solvent1->center_node solvent2 Hydrogen Bonding Capacity solvent2->center_node solvent3 Molecular Size and Shape solvent3->center_node cond1 Temperature cond1->center_node cond2 Pressure cond2->center_node

Caption: Key factors influencing solubility.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)-N-phenylaniline, with a focus on its reaction mechanisms and kinetics. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this document extrapolates from well-established principles of analogous reactions, primarily the Ullmann condensation, to provide a robust theoretical and practical framework. This guide includes postulated reaction mechanisms, detailed experimental protocols for synthesis and kinetic analysis, and quantitative data derived from a representative synthesis method.

Introduction

This compound is a diarylamine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The formation of the C-N bond between the aniline and phenyl moieties is a critical step in its synthesis, typically achieved through cross-coupling reactions. Understanding the underlying reaction mechanisms and kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide will focus on the Ullmann condensation, a copper-catalyzed N-arylation reaction, which represents a common and effective method for the synthesis of such diarylamines.[2][3]

Postulated Reaction Mechanism: The Ullmann Condensation

The synthesis of this compound can be efficiently achieved via an Ullmann condensation (also known as the Goldberg reaction for C-N coupling), which involves the copper-catalyzed coupling of an aryl halide with an amine.[2] In this case, 3-(methylthio)aniline reacts with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst, a base, and often a ligand.

The currently accepted mechanism for the Ullmann condensation involves a catalytic cycle with copper in the +1 oxidation state as the active catalyst.[4] Although Cu(0) and Cu(II) sources can be used, they are believed to enter the catalytic cycle via the formation of Cu(I) species. The proposed catalytic cycle can be broken down into three key steps:

  • Formation of a Copper(I)-Amide Complex: The reaction initiates with the coordination of the amine, 3-(methylthio)aniline, to a Cu(I) complex. In the presence of a base, the aniline is deprotonated to form a more nucleophilic copper(I)-amide intermediate.[2]

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex. This step is often considered the rate-determining step of the reaction.[5] This process forms a transient Cu(III) intermediate.[2]

  • Reductive Elimination: The final step involves the reductive elimination from the Cu(III) complex to form the desired C-N bond of this compound and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[2]

Ligands, such as diamines or amino acids, can be used to stabilize the copper catalyst, prevent its agglomeration, and accelerate the reaction.[6][7]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a patented method for the synthesis of 3-methylthio-diphenylamine and is suitable for laboratory-scale preparation.

Materials:

  • 3-(Methylthio)aniline

  • Iodobenzene (or Bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI) (co-catalyst)

  • Potassium phosphate (K₃PO₄) (base)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide or Toluene)

  • High-pressure reaction vessel (autoclave)

  • Standard glassware for extraction and recrystallization

  • n-Propanol (for recrystallization)

Procedure:

  • To a high-pressure reaction vessel, add 3-(methylthio)aniline (1.0 eq.), iodobenzene (1.0 eq.), copper(I) iodide (0.1 eq.), potassium iodide (0.1 eq.), and potassium phosphate (2.0 eq.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 190°C under a pressure of 0.2 MPa.

  • Maintain the reaction at this temperature for 3 hours with constant stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure.

  • Transfer the reaction mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from n-propanol to yield this compound.

Protocol for Kinetic Analysis

To study the kinetics of the reaction, the progress of the reaction must be monitored over time. This can be achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing the concentration of reactants and products.

Methodology:

  • Set up the reaction as described in the synthesis protocol in a vessel equipped with a sampling port.

  • Once the reaction reaches the desired temperature, start the timer and begin stirring.

  • At regular intervals (e.g., every 15 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a cold solution (e.g., dilute acid) to stop the catalytic activity.

  • Prepare the quenched aliquot for analysis by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An internal standard should be used for accurate quantification.

  • Determine the concentrations of 3-(methylthio)aniline, iodobenzene, and this compound at each time point.

  • Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at t=0.

  • To determine the order of the reaction with respect to each reactant, a series of experiments should be conducted where the initial concentration of one reactant is varied while keeping the others constant.

Quantitative Data

ParameterValueReference
Reactants
3-(Methylthio)aniline1.0 molar equivalentPatent CN103508929A
Iodobenzene1.0 molar equivalentPatent CN103508929A
Catalyst System
CatalystCopper(I) iodide (CuI)Patent CN103508929A
Catalyst Loading0.1 molar equivalentPatent CN103508929A
Co-catalystPotassium iodide (KI)Patent CN103508929A
Co-catalyst Loading0.1 molar equivalentPatent CN103508929A
BasePotassium phosphate (K₃PO₄)Patent CN103508929A
Base Loading2.0 molar equivalentPatent CN103508929A
Reaction Conditions
SolventN,N-Dimethylformamide or TolueneGeneral Ullmann Conditions
Temperature190 °CPatent CN103508929A
Pressure0.2 MPaPatent CN103508929A
Reaction Time3 hoursPatent CN103508929A
Outcome
Yield78.5%Patent CN103508929A
Purity (by GC)99.4%Patent CN103508929A

Visualizations

Proposed Catalytic Cycle for the Ullmann Condensation

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex Cu_Amide Cu(I)-Amide Complex CuI_L->Cu_Amide + 3-(MeS)Aniline - Base-H⁺ CuIII_Intermediate Cu(III) Intermediate Cu_Amide->CuIII_Intermediate + Aryl-X (Oxidative Addition) Product This compound CuIII_Intermediate->Product (Reductive Elimination) Product->CuI_L + Cu(I)-Ligand Complex (Regeneration) Reactants Reactants: 3-(MeS)Aniline Aryl-X Base Reactants->CuI_L Catalyst Cu(I) Source Catalyst->CuI_L

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of 3-(methylthio)aniline.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Flow for Kinetic Analysis

Kinetics_Flow Start Initiate Reaction at Constant Temperature Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quench Quench Reaction in Aliquots Sampling->Quench Analysis Analyze Aliquots (GC/HPLC) Quench->Analysis Data Determine Concentrations of Reactants and Product Analysis->Data Plot Plot Concentration vs. Time Data->Plot Rate Calculate Initial Rate and Reaction Order Plot->Rate

Caption: Logical workflow for conducting a kinetic study of the synthesis reaction.

Conclusion

The synthesis of this compound is effectively achieved through the Ullmann condensation, a robust copper-catalyzed C-N cross-coupling reaction. While specific kinetic parameters for this reaction are not extensively documented, a thorough understanding of the general mechanism allows for the design of effective synthetic and analytical protocols. The provided experimental procedures offer a solid foundation for both the synthesis of this compound and for conducting detailed kinetic investigations to further elucidate the reaction dynamics. Such studies are crucial for the efficient and scalable production of this compound for its potential applications in various fields of chemical research and development.

References

3-(Methylthio)-N-phenylaniline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Introduction

3-(Methylthio)-N-phenylaniline, also known as 3-(methylthio)diphenylamine, belongs to the class of diarylamines. The core structure consists of two phenyl rings linked by a nitrogen atom, with a methylthio (-SCH3) group substituted at the meta-position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications.

While the initial discovery and synthesis of this specific molecule are not prominently documented in readily accessible scientific literature, its structural motifs are common in various fields. Diphenylamine and its derivatives have a long history of use as antioxidants, stabilizers in polymers, and as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The introduction of a methylthio group can modulate the biological activity and material properties of the parent diphenylamine structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13313-45-6Chemical Supplier Databases
Molecular Formula C₁₃H₁₃NSChemical Supplier Databases
Molecular Weight 215.32 g/mol Chemical Supplier Databases
Appearance Not specified (likely solid)Inferred from related compounds
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
Calculated LogP 4.1Computational Prediction
pKa Not specified-

Synthesis

The synthesis of this compound can be achieved through established cross-coupling methodologies. Two primary strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, particularly for the synthesis of diarylamines. A Chinese patent (CN103508929A) describes a method for the synthesis of 3-(methylthio)diphenylamine via this route.

Experimental Protocol:

  • Reactants: 3-(Methylthio)aniline and an aryl halide (e.g., iodobenzene or bromobenzene).

  • Catalyst: A copper catalyst, such as copper(I) iodide (CuI).

  • Base: A weak inorganic base, such as potassium carbonate (K₂CO₃).

  • Solvent: A high-boiling point solvent is typically used.

  • Procedure:

    • A mixture of 3-(methylthio)aniline, the aryl halide, copper catalyst, and base is heated in a suitable solvent under an inert atmosphere.

    • The reaction is monitored for completion (e.g., by thin-layer chromatography).

    • Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by a suitable method, such as column chromatography or recrystallization.

A logical workflow for this synthesis is depicted below.

Ullmann_Condensation Reactants 3-(Methylthio)aniline + Iodobenzene ReactionVessel Reaction Vessel (Solvent, CuI, K₂CO₃) Reactants->ReactionVessel Heating Heating (e.g., 150-200 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product 3-(Methylthio)-N- phenylaniline Purification->Product

Figure 1: Ullmann Condensation Workflow
Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative to the Ullmann condensation is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is known for its broad substrate scope and tolerance of various functional groups.

Conceptual Experimental Protocol:

  • Reactants: 3-Bromothioanisole (or another suitable aryl halide) and aniline.

  • Catalyst: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).

  • Ligand: A bulky electron-rich phosphine ligand, such as XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: An anhydrous aprotic solvent, such as toluene or dioxane.

  • Procedure:

    • The aryl halide, aniline, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere.

    • The reaction mixture is heated until the starting materials are consumed.

    • The product is isolated and purified using standard techniques.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1 PdII_complex [Ar-Pd(II)-X]L₂ OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (Aniline) PdII_complex->Ligand_Exchange 2 Amine_Complex [Ar-Pd(II)-NH₂Ph]L₂ Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination 3 Reductive_Elimination->Pd0 Regeneration Product This compound Reductive_Elimination->Product

Figure 2: Buchwald-Hartwig Catalytic Cycle

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are scarce in the public domain, the broader class of diphenylamine derivatives has been investigated for various applications.

  • Antioxidant Properties: Diphenylamines are well-known antioxidants and are used as stabilizers in various materials. The presence of the electron-donating methylthio group could potentially enhance this activity.

  • Medicinal Chemistry: The diphenylamine scaffold is present in a number of biologically active molecules. It is conceivable that this compound could serve as a building block for the synthesis of novel therapeutic agents. Further research would be required to explore its potential in areas such as anticancer, anti-inflammatory, or antimicrobial drug discovery.

  • Materials Science: Diaryl ethers and related compounds are used in the development of high-performance polymers and organic electronic materials. The specific properties of this compound may lend themselves to applications in this field.

Future Directions

The current body of public knowledge on this compound is limited. To fully understand the potential of this molecule, further research is warranted in the following areas:

  • Detailed Physicochemical Characterization: A comprehensive study of its physical and chemical properties, including solubility, melting point, and spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), is needed.

  • Optimization of Synthesis: Systematic studies to optimize the existing synthesis routes (Ullmann and Buchwald-Hartwig) to improve yields and reduce costs would be beneficial.

  • Exploration of Biological Activity: A thorough investigation of its biological properties, including cytotoxicity, antimicrobial activity, and receptor binding assays, could uncover potential therapeutic applications.

  • Materials Science Applications: Research into its potential use in the development of novel polymers, dyes, or electronic materials could reveal new avenues for its application.

This compound is a chemical entity with potential for further scientific exploration. While its history and specific properties are not yet well-documented, the established synthetic routes and the known applications of related diphenylamine derivatives provide a strong foundation for future research. This technical guide serves as a starting point for scientists and researchers interested in investigating the properties and potential applications of this intriguing molecule.

An In-depth Technical Guide to the Purity and Stability of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45-6), an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] This document outlines methods for its synthesis, purification, and characterization, as well as a detailed discussion of its potential degradation pathways and the analytical procedures required to ensure its quality and stability.

Chemical Properties and Synthesis

This compound, also known as 3-methylsulfanyl-N-phenylaniline, is a diaryl thioether with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol .[1][2] Its structure features a phenylamino group and a methylthio group attached to a central benzene ring.

Synthesis: A common method for the synthesis of this compound is the Ullmann condensation reaction. This involves the coupling of 3-(methylthio)aniline with a halogenated benzene (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst, an acid-binding agent, and a promoter. A Chinese patent describes a method using 3-methylthioaniline and bromobenzene with a copper chloride catalyst, potassium phosphate as the acid-binding agent, and potassium iodide as a promoter, heated in an autoclave. This process has been reported to yield the final product with a purity of 99.3-99.4% as determined by gas chromatography (GC).

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process: the preparation of the reactants and the subsequent coupling reaction.

G Synthesis Workflow for this compound A 3-(Methylthio)aniline F Autoclave Reaction (180-200°C, 1-5h) A->F B Halogenated Benzene (e.g., Bromobenzene) B->F C Copper Catalyst (e.g., CuCl) C->F D Acid-binding Agent (e.g., K3PO4) D->F E Promoter (e.g., KI) E->F G Crude this compound F->G H Purification (Recrystallization/Chromatography) G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis of this compound via Ullmann condensation.

Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications, as impurities can lead to unwanted side reactions and affect the quality of the final product.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the nature of the expected impurities and the required level of sensitivity.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantitative purity, detection of volatile impurities.High resolution, sensitive, well-established for aniline derivatives.[3]Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantitative purity, detection of non-volatile impurities and degradation products.Versatile, high resolution, applicable to a wide range of compounds.Can be more complex to develop methods for.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines GC separation with mass-based detection.Identification and quantification of volatile impurities.[4]Provides structural information for impurity identification.Higher cost and complexity than GC-FID.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation, detection of impurities with different chemical shifts.Provides detailed structural information.Lower sensitivity compared to chromatographic methods for trace impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional group identification.Fast and simple for confirming the presence of key functional groups.Not suitable for quantification or detection of minor impurities.
Common Impurities

Potential impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted 3-(methylthio)aniline and halogenated benzene.

  • Homocoupling products of the starting materials.

  • Oxidized byproducts (e.g., sulfoxides, sulfones).

  • Products of N-dealkylation or N-arylation.

Stability and Degradation Studies

Understanding the stability of this compound is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.

Forced Degradation Conditions

Forced degradation studies typically involve exposing the compound to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heatHydrolysis of the aniline or thioether linkage (less likely for diaryl thioethers).
Basic Hydrolysis 0.1 M - 1 M NaOH, heatHydrolysis of the aniline or thioether linkage (less likely for diaryl thioethers).
Oxidation 3-30% H₂O₂, ambient or elevated temperatureOxidation of the sulfur atom to a sulfoxide and then a sulfone.
Thermal Degradation Dry heat (e.g., 60-80°C)General decomposition, potential for bond cleavage.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement.
Potential Degradation Pathways

The most probable degradation pathway for this compound is the oxidation of the methylthio group.

G Potential Oxidative Degradation Pathway A This compound B [O] A->B Oxidation C 3-(Methylsulfinyl)-N-phenylaniline (Sulfoxide) B->C D [O] C->D Further Oxidation E 3-(Methylsulfonyl)-N-phenylaniline (Sulfone) D->E

Caption: The likely oxidative degradation of this compound to its corresponding sulfoxide and sulfone.

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of this compound. These should be optimized and validated for specific applications.

Purity Determination by Gas Chromatography (GC)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or VF-1701ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.

Stability-Indicating HPLC Method Development
  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or PDA scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase at the initial gradient composition to a concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 80°C for 48 hours.

    • Photodegradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.

Analytical Workflow

G Analytical Workflow for Purity and Stability cluster_0 Purity Analysis cluster_1 Stability Study A Sample of This compound B Sample Preparation (Dissolution) A->B E Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->E C GC or HPLC Analysis B->C D Purity Report C->D F Stability-Indicating HPLC Analysis E->F G Degradation Profile and Pathway Identification F->G

References

Methodological & Application

Applications of 3-(Methylthio)-N-phenylaniline in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(Methylthio)-N-phenylaniline as a versatile intermediate in organic synthesis. The unique structural features of this compound, combining a secondary amine linkage with an electron-donating methylthio group, make it a valuable precursor for the synthesis of various heterocyclic compounds and dye molecules.

Synthesis of Phenothiazine Derivatives

This compound serves as a key building block for the synthesis of phenothiazine derivatives, particularly those bearing a methylthio substituent. Phenothiazines are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis typically involves a cyclization reaction with sulfur.

Application: Precursor for the synthesis of 2-(methylthio)phenothiazine, an important intermediate for pharmacologically active compounds.[1]

Table 1: Materials for the Synthesis of 2-(Methylthio)phenothiazine
Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Role
This compoundC₁₃H₁₃NS215.32Starting Material
SulfurS32.07Cyclizing Agent
IodineI₂253.81Catalyst
TolueneC₇H₈92.14Solvent
Experimental Protocol: Synthesis of 2-(Methylthio)phenothiazine

This protocol is based on the general method for the synthesis of phenothiazines from diphenylamines.[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add this compound (10.77 g, 0.05 mol) and elemental sulfur (1.60 g, 0.05 mol).

  • Solvent and Catalyst Addition: Add 50 mL of toluene to the flask, followed by a catalytic amount of iodine (0.25 g, 1 mmol).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(methylthio)phenothiazine.

reactant1 This compound product 2-(Methylthio)phenothiazine reactant1->product Toluene, Reflux reactant2 Sulfur (S) reactant2->product catalyst Iodine (I₂) catalyst->product

Caption: Synthesis of 2-(Methylthio)phenothiazine.

Synthesis of Azo Dyes

Aromatic amines are common precursors for azo dyes. While direct examples using this compound are not prevalent in the provided search results, its structural analog, 3-(methylthio)aniline, is used in the synthesis of azo dyes.[3] By analogy, this compound can be expected to undergo coupling with diazonium salts to form highly conjugated azo compounds. The presence of the N-phenyl group and the methylthio group can influence the color and properties of the resulting dye.

Application: Potential precursor for novel azo dyes with applications in textiles and as colorants.

Table 2: Materials for a Representative Azo Dye Synthesis
Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Role
AnilineC₆H₅NH₂93.13Diazonium Precursor
Sodium NitriteNaNO₂69.00Diazotizing Agent
Hydrochloric AcidHCl36.46Acid Medium
This compoundC₁₃H₁₃NS215.32Coupling Component
Sodium HydroxideNaOH40.00Basic Medium
Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol is based on the general procedure for azo coupling reactions.[3]

  • Diazotization:

    • Dissolve aniline (4.65 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (3.5 g, 0.05 mol in 10 mL of water) with constant stirring, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve this compound (10.77 g, 0.05 mol) in a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Isolation:

    • A colored precipitate of the azo dye will form.

    • Continue stirring for 30 minutes in the ice bath.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product in a desiccator.

cluster_diazotization Diazotization cluster_coupling Azo Coupling aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium na_nitrite NaNO₂ na_nitrite->diazonium hcl HCl, 0-5 °C hcl->diazonium azo_dye Azo Dye Product diazonium->azo_dye coupling_component This compound coupling_component->azo_dye naoh NaOH (aq) naoh->azo_dye

Caption: General workflow for azo dye synthesis.

Buchwald-Hartwig Amination for the Synthesis of this compound

This compound itself can be synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Application: Synthesis of this compound from readily available starting materials.

Table 3: Materials for the Synthesis of this compound
Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Role
3-(Methylthio)anilineC₇H₉NS139.22Amine Component
BromobenzeneC₆H₅Br157.01Aryl Halide
Palladium(II) AcetatePd(OAc)₂224.50Catalyst Precursor
BINAPC₄₄H₃₂P₂622.68Ligand
Sodium tert-butoxideNaOᵗBu96.10Base
TolueneC₇H₈92.14Solvent
Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Buchwald-Hartwig amination.[4][5]

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (22.5 mg, 0.1 mmol), BINAP (93.4 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Reactant Addition: Evacuate and backfill the tube with argon. Add toluene (50 mL), 3-(methylthio)aniline (1.39 g, 10 mmol), and bromobenzene (1.57 g, 10 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

reactant1 3-(Methylthio)aniline product This compound reactant1->product Toluene, 100 °C reactant2 Bromobenzene reactant2->product catalyst Pd(OAc)₂/BINAP catalyst->product base NaOᵗBu base->product

Caption: Buchwald-Hartwig amination synthesis.

References

Application Notes: 3-(Methylthio)-N-phenylaniline in Pharmaceutical Development

Application Notes and Protocols for Electrophilic Aromatic Substitution of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-N-phenylaniline is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. This document provides detailed protocols for the electrophilic aromatic substitution (EAS) of this compound, focusing on halogenation, nitration, and acylation reactions. These reactions are fundamental for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for analogous compounds and provide a foundation for further optimization.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the two substituents: the phenylamino (-NHPh) group and the methylthio (-SMe) group. Both are ortho-, para-directing groups due to the ability of the nitrogen and sulfur atoms to donate lone-pair electrons to the aromatic ring via resonance, thereby stabilizing the arenium ion intermediate.

The -NHPh group is a strongly activating ortho-, para-director. The -SMe group is generally considered a weakly activating to deactivating ortho-, para-director. In a competitive scenario, the strongly activating -NHPh group is expected to predominantly direct the incoming electrophile to the positions ortho and para to itself (positions 2, 4, and 6). Steric hindrance from the bulky phenylamino group may favor substitution at the para-position (position 4).

G cluster_0 Regioselectivity of Electrophilic Substitution sub This compound pos2 2-E-3-(Methylthio)-N-phenylaniline sub->pos2 Major Products (ortho/para to -NHPh) pos4 4-E-3-(Methylthio)-N-phenylaniline (often favored) sub->pos4 Major Products (ortho/para to -NHPh) pos6 6-E-3-(Methylthio)-N-phenylaniline sub->pos6 Major Products (ortho/para to -NHPh) E_plus Electrophile (E+) G cluster_0 Workflow for Bromination start Dissolve Substrate in DMF cool Cool to 0 °C start->cool add_nbs Add NBS cool->add_nbs react Stir at 0 °C then RT add_nbs->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end G cluster_0 Workflow for Nitration start Dissolve Substrate in Acetic Anhydride/Acid cool Cool to -10 °C start->cool add_nitrating_agent Add Nitric Acid Solution cool->add_nitrating_agent react Stir at -10 °C add_nitrating_agent->react monitor Monitor by TLC react->monitor precipitate Pour into Ice-Water monitor->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end Characterize Product recrystallize->end G cluster_0 Workflow for Friedel-Crafts Acylation start N-Acetylation (Protection) fc_reaction Friedel-Crafts Acylation with AlCl3 start->fc_reaction quench Quench with Ice/HCl fc_reaction->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify deprotection Deprotection (Optional) purify->deprotection end Characterize Product deprotection->end

High-Performance Liquid Chromatography (HPLC) analysis of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of 3-(Methylthio)-N-phenylaniline

Introduction

This compound is a chemical compound utilized in the synthesis of various organic materials, including dyes, pigments, and pharmaceuticals[1]. Its unique methylthio group enhances its reactivity, making it a valuable building block in medicinal chemistry and material science[1]. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this intermediate in research and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Analytical Method

The developed method utilizes reversed-phase HPLC with UV detection, a widely used technique for the analysis of aromatic amines. A C18 column is employed for the separation, providing excellent resolution and peak shape. The mobile phase consists of a gradient of acetonitrile and water, allowing for the efficient elution of the analyte.

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Method Validation Parameters

The following table summarizes the typical validation parameters that should be established for this method. The values provided are illustrative and should be determined experimentally.

ParameterResult
Retention Time (RT) Approx. 6.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

This section provides a detailed step-by-step protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume in a volumetric flask.

  • Further dilute an aliquot of the sample solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions outlined in the "Analytical Method" section.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent (e.g., methanol).

Data Analysis
  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of the analyte in the original sample, taking into account the dilution factors.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, NMR provides critical information on the chemical structure, connectivity, and environment of atoms within a molecule. This document provides a detailed guide for the characterization of 3-(Methylthio)-N-phenylaniline using ¹H and ¹³C NMR spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted spectral data based on the analysis of structurally analogous compounds. The protocols outlined below provide a standardized methodology for obtaining high-quality NMR spectra for this and similar aniline derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 3-(methylthio)aniline and N-phenylaniline, considering the expected electronic effects of the substituents on the aniline framework. It is important to note that these are estimated values and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~ 7.30d~ 7.6
H-3', H-5'~ 6.95t~ 7.4
H-4'~ 7.10t~ 7.3
H-2~ 7.20t~ 7.8
H-4~ 6.85dd~ 7.8, 1.5
H-5~ 6.75t~ 7.8
H-6~ 6.90dd~ 7.8, 1.5
NH~ 5.70br s-
S-CH₃~ 2.45s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 145.0
C-2~ 118.0
C-3~ 140.0
C-4~ 119.0
C-5~ 129.5
C-6~ 115.0
C-1'~ 143.0
C-2', C-6'~ 129.3
C-3', C-5'~ 121.0
C-4'~ 123.0
S-CH₃~ 15.5

Experimental Protocols

The following protocols are generalized for the acquisition of NMR spectra of aniline derivatives like this compound.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3][4] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).[4] Often, commercially available deuterated solvents contain a small amount of TMS. If not, a small drop can be added.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Spectrometer: 300-600 MHz NMR Spectrometer[3]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16-64 (dependent on sample concentration)[3]

  • Relaxation Delay: 1-5 seconds[3]

  • Spectral Width: -2 to 12 ppm[3]

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used for calibration if TMS is not present.[5]

¹³C NMR Spectroscopy:

  • Spectrometer: 75-150 MHz (corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 220 ppm

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as the reference.[5]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform (FID to Spectrum) h1_nmr->ft c13_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline referencing Chemical Shift Referencing phase_baseline->referencing integration Integration of 1H Signals referencing->integration assignment Signal Assignment to Molecular Structure integration->assignment multiplicity Analysis of Signal Multiplicity and Coupling multiplicity->assignment

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_nmr NMR Spectroscopy cluster_data Derived Information cluster_structure Structural Elucidation compound This compound h1 1H NMR compound->h1 c13 13C NMR compound->c13 chem_shift Chemical Shifts (δ) h1->chem_shift coupling Coupling Constants (J) h1->coupling multiplicity Signal Multiplicity h1->multiplicity integration Signal Integration h1->integration c13->chem_shift chem_env Chemical Environment chem_shift->chem_env connectivity Atom Connectivity coupling->connectivity multiplicity->connectivity integration->connectivity final_structure Verified Structure connectivity->final_structure chem_env->final_structure

Caption: Logical relationship of NMR data to structure.

References

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(methylthio)-N-phenylaniline. This information is critical for the identification and structural characterization of this molecule in complex matrices.

Introduction

This compound is a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such small molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a characteristic "fingerprint" mass spectrum. Understanding the fragmentation pathways is crucial for the unambiguous identification of the compound and its metabolites or degradation products.

This application note outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization and presents the predicted major fragmentation pathways based on established principles of mass spectrometry.

Experimental Protocol

This protocol describes a general procedure for the analysis of this compound by GC-MS. Instrument parameters may require optimization for specific systems.

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

2.2. Gas Chromatography (GC) Method

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

2.3. Mass Spectrometry (MS) Method

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 u/s.

  • Solvent Delay: 3 minutes.

Predicted Fragmentation Data

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is expected to be driven by the presence of the nitrogen and sulfur atoms, as well as the aromatic rings. General fragmentation mechanisms such as alpha-cleavage and cleavage of bonds adjacent to heteroatoms are anticipated to be prominent.[1][2]

Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

m/zProposed FormulaProposed Structure/OriginFragmentation Pathway
215[C₁₃H₁₃NS]⁺•Molecular Ion (M⁺•)Ionization of the parent molecule.
214[C₁₃H₁₂NS]⁺[M-H]⁺Loss of a hydrogen radical from the molecular ion.
200[C₁₂H₁₀NS]⁺[M-CH₃]⁺Alpha-cleavage with loss of a methyl radical from the thioether group.
182[C₁₂H₁₀N]⁺[M-SH]⁺Cleavage of the C-S bond and rearrangement with loss of a sulfhydryl radical.
168[C₁₂H₁₀N]⁺[M-SCH₃]⁺Cleavage of the C-S bond with loss of the thiomethyl radical.
123[C₇H₇S]⁺[CH₃SC₆H₄]⁺Cleavage of the C-N bond between the two aromatic rings.
92[C₆H₆N]⁺[C₆H₅NH]⁺Cleavage of the C-N bond between the two aromatic rings.
77[C₆H₅]⁺Phenyl cationLoss of the amino group from the phenylamine fragment or loss of the thioether and amino groups from the molecular ion.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathways of this compound.

G cluster_workflow Experimental Workflow Sample This compound Sample Dilution Dilution in Methanol Sample->Dilution Dissolve GCMS GC-MS Analysis Dilution->GCMS Inject Data Mass Spectrum Data GCMS->Data Acquire

Caption: Experimental workflow for GC-MS analysis.

G M M+• [C₁₃H₁₃NS]⁺• m/z 215 F214 [M-H]⁺ [C₁₃H₁₂NS]⁺ m/z 214 M->F214 - H• F200 [M-CH₃]⁺ [C₁₂H₁₀NS]⁺ m/z 200 M->F200 - •CH₃ (Alpha-cleavage) F168 [M-SCH₃]⁺ [C₁₂H₁₀N]⁺ m/z 168 M->F168 - •SCH₃ F123 [CH₃SC₆H₄]⁺ m/z 123 M->F123 C-N Cleavage F92 [C₆H₅NH]⁺ m/z 92 M->F92 C-N Cleavage F77 [C₆H₅]⁺ m/z 77 F92->F77 - •NH

Caption: Predicted EI-MS fragmentation pathway.

Discussion

The proposed fragmentation pattern for this compound is consistent with the fragmentation of similar aromatic amines and thioethers.[2] The molecular ion at m/z 215 is expected to be reasonably abundant due to the presence of two aromatic rings which can stabilize the positive charge.

The most significant fragmentation is predicted to be the alpha-cleavage at the sulfur atom, resulting in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 200.[1][2] This is a very common fragmentation pathway for methyl thioethers.

Cleavage of the C-S bond to lose a thiomethyl radical (•SCH₃) would yield a fragment at m/z 168. Another major fragmentation pathway is the cleavage of the C-N bond linking the two aromatic rings, which would result in fragments at m/z 123, corresponding to the methylthiophenyl cation, and m/z 92, corresponding to the phenylaminyl radical cation. The subsequent loss of a nitrogen-containing radical from the m/z 92 fragment could lead to the phenyl cation at m/z 77.

The presence of an M-1 peak at m/z 214 is also anticipated, which is a common feature in the mass spectra of aromatic amines.[2]

Conclusion

This application note provides a predictive overview of the mass spectrometric fragmentation of this compound under electron ionization conditions, along with a detailed experimental protocol for its analysis by GC-MS. The predicted fragmentation pathways, including alpha-cleavage of the methylthio group and cleavage of the C-N bond, provide a basis for the identification and structural confirmation of this compound in various analytical applications. The provided protocol can serve as a starting point for method development and validation for the analysis of this compound and related compounds.

References

Application Notes and Protocols for 3-(Methylthio)-N-phenylaniline in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific studies detailing the fungicidal, herbicidal, or insecticidal efficacy of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45-6). The following application notes and protocols are therefore provided as an exemplary framework for the evaluation of this compound, based on the known agrochemical activities of structurally related aniline and diphenylamine derivatives. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a chemical intermediate with potential applications in the agrochemical sector.[1] Its core structure, N-phenylaniline (diphenylamine), is a scaffold found in compounds exhibiting a range of biological activities, including fungicidal and herbicidal properties.[2][3][4][5][6] The presence of a methylthio group may influence the compound's biological activity and physical properties, making it a candidate for screening as a novel active ingredient in agrochemical formulations.

These notes provide a comprehensive guide for researchers and scientists to evaluate the potential of this compound as a fungicide, herbicide, or insecticide. Detailed protocols for in vitro and in vivo bioassays are presented, along with a structured format for data presentation.

Potential Agrochemical Applications and Modes of Action

Based on the activities of related aniline derivatives, this compound could potentially be developed as:

  • A Fungicide: Diphenylamine derivatives have been investigated for their antifungal properties.[2][5][6][7] The mode of action could potentially involve the disruption of fungal cell membranes, inhibition of key enzymes in metabolic pathways, or interference with cellular respiration.

  • A Herbicide: Anilide and aniline-based compounds are known to act as herbicides with various modes of action, including the inhibition of seed germination and disruption of plant growth processes.[3][8]

  • An Insecticide: While less common, some diphenylamine derivatives have been screened for insecticidal activity.[9] Potential mechanisms could involve neurotoxicity or disruption of insect development.

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical data for the biological activity of this compound to serve as a template for presenting experimental findings.

Table 1: Hypothetical In Vitro Fungicidal Activity of this compound

Fungal SpeciesCommon NameEC50 (µg/mL)
Botrytis cinereaGray Mold15.2
Fusarium graminearumFusarium Head Blight25.8
Rhizoctonia solaniRice Sheath Blight10.5
Phytophthora infestansLate Blight of Potato> 50
Puccinia triticinaWheat Leaf Rust32.1

Table 2: Hypothetical Herbicidal Activity of this compound (Post-Emergence)

Weed SpeciesCommon NameGR50 (g a.i./ha)
Amaranthus retroflexusRedroot Pigweed150
Echinochloa crus-galliBarnyardgrass250
Chenopodium albumLamb's Quarters120
Setaria faberiGiant Foxtail> 500
Abutilon theophrastiVelvetleaf180

Table 3: Hypothetical Insecticidal Activity of this compound

Insect SpeciesCommon NameAssay TypeLC50 (µg/cm²) / LD50 (µ g/insect )
Myzus persicaeGreen Peach AphidSystemic5.5 (µg/cm²)
Plutella xylostellaDiamondback MothLeaf Dip12.8 (µg/cm²)
Spodoptera frugiperdaFall ArmywormTopical> 100 (µ g/insect )
Aphis gossypiiCotton AphidContact8.2 (µg/cm²)

Experimental Protocols

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against a panel of pathogenic fungi using a 96-well plate broth microdilution method.

Workflow for In Vitro Antifungal Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Spore Suspension D Add Fungal Spore Suspension to Wells A->D B Prepare Serial Dilutions of Test Compound C Dispense Compound Dilutions into 96-Well Plate B->C C->D E Incubate at 25-28°C for 48-72h D->E F Measure Optical Density (OD) at 600 nm E->F G Calculate Percent Inhibition F->G H Determine EC50 using Dose-Response Curve G->H

Caption: Workflow for the in vitro antifungal susceptibility assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a series of 2-fold dilutions in liquid medium to achieve final concentrations ranging from 0.1 to 100 µg/mL.

  • Fungal Inoculum Preparation: Grow fungi on agar plates. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore concentration to 1 x 10^5 spores/mL in the appropriate liquid medium.

  • Assay Setup: To each well of a 96-well plate, add 100 µL of the test compound dilution. Add 100 µL of the fungal spore suspension to each well. Include a positive control (commercial fungicide) and a negative control (medium with DMSO).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of fungal growth inhibition for each concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

This protocol details a greenhouse experiment to evaluate the post-emergence herbicidal activity of this compound on various weed species.

Workflow for Post-Emergence Herbicide Bioassay

G A Sow Weed Seeds in Pots B Grow Plants to 2-4 Leaf Stage in Greenhouse A->B D Apply Herbicide Spray to Plants B->D C Prepare Herbicide Formulations at Various Rates C->D E Return Plants to Greenhouse D->E F Visually Assess Phytotoxicity at 7, 14, 21 DAT E->F G Harvest Above-Ground Biomass at 21 DAT F->G H Determine Dry Weight of Biomass G->H I Calculate Percent Growth Reduction H->I J Determine GR50 using Dose-Response Analysis I->J

Caption: Workflow for a post-emergence herbicide bioassay.

Materials:

  • This compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots (10 cm diameter) filled with standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Laboratory spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of each weed species in pots and grow them in a greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a series of spray solutions of the formulated this compound to achieve application rates from 50 to 1000 g of active ingredient per hectare (g a.i./ha).

  • Application: Transfer the potted plants to a laboratory spray chamber. Apply the herbicide treatments evenly over the foliage. Include an untreated control group.

  • Post-Treatment Care: Return the plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Assessment:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants. Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Determine the GR50 (the dose causing 50% growth reduction) for each weed species by fitting the data to a dose-response curve.

This protocol describes a method to assess the contact and/or ingestion toxicity of this compound to leaf-feeding insects.

Workflow for Leaf-Dip Insecticidal Bioassay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Dilutions in Acetone-Water C Dip Leaf Discs in Compound Solution A->C B Excise Leaf Discs from Host Plant B->C D Air Dry Leaf Discs C->D E Place Leaf Discs in Petri Dishes with Moist Filter Paper D->E F Introduce Test Insects E->F G Incubate at 25°C with 16:8 L:D Cycle F->G H Assess Mortality at 24, 48, 72h G->H I Calculate Corrected Mortality (Abbott's Formula) H->I J Determine LC50 via Probit Analysis I->J

Caption: Workflow for a leaf-dip insecticidal bioassay.

Materials:

  • This compound

  • Acetone and a non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage for Plutella xylostella)

  • Test insects (e.g., 2nd or 3rd instar larvae)

  • Petri dishes with moist filter paper

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in acetone. Make serial dilutions in water containing a small amount of surfactant (e.g., 0.01%) to obtain the desired test concentrations.

  • Leaf Disc Treatment: Cut leaf discs of a uniform size from the host plant. Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the discs to air dry completely.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with a moist filter paper to maintain turgor. Introduce a known number of insects (e.g., 10 larvae) into each dish.

  • Incubation: Maintain the Petri dishes in an incubator at approximately 25°C with a 16:8 hour light:dark photoperiod.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after infestation.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the test population).

Formulation Considerations

For effective application in an agricultural setting, this compound would need to be formulated. Common agrochemical formulations include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent with emulsifiers.

  • Wettable Powders (WP): The active ingredient is mixed with a fine inert carrier and a wetting agent.

  • Suspension Concentrates (SC): A solid active ingredient is dispersed in water.

  • Granules (GR): The active ingredient is incorporated into an inert carrier to form small granules for soil application.

The choice of formulation will depend on the target application (foliar spray, soil treatment), the physical properties of this compound, and its stability. Compatibility with other active ingredients in tank mixes should also be evaluated.

References

Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 3-(methylthio)-N-phenylaniline, a significant intermediate in the production of dyes, pigments, and pharmaceuticals.[1] The primary focus is on a modern nickel-catalyzed Buchwald-Hartwig amination, a highly efficient method for carbon-nitrogen bond formation.[2][3] For comparative purposes, a traditional copper-catalyzed Ullmann condensation method is also detailed, based on established literature.[4] These protocols are designed to offer a comprehensive guide for the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable building block in organic synthesis.[1] The synthesis of such diarylamines has traditionally been achieved through methods like the Ullmann condensation, which often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[4][5] Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer milder and more efficient alternatives.[2] Nickel-catalyzed variants of this reaction have gained prominence due to the lower cost and unique reactivity of nickel compared to palladium.[6] This protocol outlines a nickel-catalyzed approach utilizing an N-heterocyclic carbene (NHC) ligand, known to facilitate a broad range of C-N coupling reactions.[7]

Reaction Scheme

Primary Route: Nickel-Catalyzed Buchwald-Hartwig Amination

Alternative Route: Copper-Catalyzed Ullmann Condensation

Caption: Catalytic cycle for Ni-catalyzed C-N coupling.

Experimental Workflow for Nickel-Catalyzed Synthesis

G Figure 2. Workflow for Nickel-Catalyzed Synthesis setup Reaction Setup Add NiCl₂(IPr) and NaOtBu to Schlenk flask inert Inert Atmosphere Evacuate and backfill with N₂/Ar setup->inert reagents Add Reagents 1-Bromo-3-(methylthio)benzene, Aniline, Dioxane inert->reagents reaction Reaction Heat to 100°C for 12-24h reagents->reaction workup Work-up Quench with water, extract with Ethyl Acetate reaction->workup purify Purification Dry, concentrate, and column chromatography workup->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Nickel catalysts are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • The Ullmann condensation involves high temperatures and pressures; ensure the autoclave is operated by trained personnel and behind a safety shield.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Development of Novel Compounds from 3-(Methylthio)-N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(Methylthio)-N-phenylaniline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The presence of the methylthio group and the N-phenylaniline core offers opportunities for a variety of chemical modifications to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Derivatives of the N-phenylaniline class have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and characterization of novel compounds derived from this compound. Detailed protocols for key experiments are provided to guide researchers in the discovery and development of new drug candidates based on this scaffold.

Data Presentation

The following tables summarize representative quantitative data for novel kinase inhibitors derived from scaffolds related to this compound. This data is intended to serve as a guide for the presentation and comparison of results obtained from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity (IC50) of Representative N-Phenylaniline Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)[1][2][3]
Ex-Cmpd-01 4-Chloro substitution on N-phenyl ringMCF-7 (Breast)15.8
Ex-Cmpd-02 4-Nitro substitution on N-phenyl ringSKNMC (Neuroblastoma)10.8
Ex-Cmpd-03 3,4-Dichloro substitution on N-phenyl ringSW620 (Colon)1.5
Ex-Cmpd-04 4-Trifluoromethyl substitution on N-phenyl ringSW620 (Colon)5.8
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8
Doxorubicin (Reference Drug)SKNMC (Neuroblastoma)0.5
Doxorubicin (Reference Drug)SW620 (Colon)0.6

Table 2: In Vitro Kinase Inhibitory Activity of a Representative N-Phenylaniline Derivative

Kinase TargetIC50 (nM)[4]
MAPK11 4.2
p38α 15
VEGFR2 35
EGFR >1000
Staurosporine (Reference) 1.2 (for MAPK11)

Table 3: Pharmacokinetic Parameters of a Representative N-Phenylaniline Kinase Inhibitor

ParameterValue[5][6][7][8]
Bioavailability (F%) 45
Tmax (h) 2.5
Cmax (ng/mL) 850
AUC (ng·h/mL) 6200
Half-life (t1/2) (h) 8
Volume of Distribution (Vd/F) (L/kg) 2.1
Clearance (CL/F) (L/h/kg) 0.35

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-(methylthio)aniline Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of novel N-phenylaniline derivatives starting from 3-(methylthio)aniline and various aryl halides.

Materials:

  • 3-(Methylthio)aniline

  • Aryl halide (e.g., 4-bromochlorobenzene, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

  • Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (1.4 equivalents).

  • Add 3-(methylthio)aniline (1.0 equivalent) and the desired aryl halide (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-aryl-3-(methylthio)aniline derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase (e.g., MAPK11, p38α)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white opaque 96-well plate, add the kinase and its specific substrate peptide.

  • Add the test compound dilutions to the wells. Include a no-inhibitor control and a no-kinase control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the inhibition data against the compound concentrations.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a lead compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Lead this compound derivative

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for xenograft establishment (e.g., HCT116)

  • Matrigel

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the lead compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure the tumor volume using calipers and the body weight of the mice twice or three times a week.

  • Continue the treatment for a specified period (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy of the compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives (Buchwald-Hartwig Amination) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar kinase_assay Kinase Inhibition Assay kinase_assay->sar pk_studies Pharmacokinetic (PK) Studies sar->pk_studies efficacy In Vivo Efficacy (Xenograft Model) pk_studies->efficacy toxicology Toxicology Assessment efficacy->toxicology

Caption: Workflow for the development of novel compounds.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., N-phenylaniline derivative) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Kinase Inhibitor (e.g., N-phenylaniline derivative) Inhibitor->Raf Inhibitor->MEK

Caption: Simplified MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methylthio)-N-phenylaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help improve reaction yields and overcome common experimental challenges.

General Synthesis Workflow

The palladium-catalyzed Buchwald-Hartwig amination is a primary method for synthesizing this compound. The general workflow involves the cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G start Reactant Preparation (3-(Methylthio)aniline, Aryl Halide) setup Reaction Setup (Inert Atmosphere, Solvent, Base) start->setup catalyst Catalyst Addition (Palladium Precursor, Ligand) setup->catalyst reaction Heating & Stirring (Monitor Progress via TLC/GC-MS) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Yield Calculation) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a representative procedure for the synthesis of this compound from 3-bromo-thioanisole and aniline.

Materials:

  • 3-Bromo-thioanisole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by 3-bromo-thioanisole and aniline via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Low yield is the most frequent issue and can stem from several factors related to the catalyst system, reaction conditions, or reagent quality.

G start Low Yield cause1 Inactive Catalyst System? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Poor Reagent Quality? start->cause3 sol1a Screen Different Ligands (e.g., XPhos, RuPhos) cause1->sol1a Ligand Choice sol1b Use a Pre-catalyst cause1->sol1b Pd(0) Formation sol1c Ensure Inert Atmosphere cause1->sol1c Oxygen Sensitivity sol2a Optimize Base (NaOtBu, K3PO4, Cs2CO3) cause2->sol2a Base Strength sol2b Optimize Solvent (Toluene, Dioxane) cause2->sol2b Solubility/Temp sol2c Adjust Temperature cause2->sol2c Kinetics sol3a Purify Starting Materials cause3->sol3a Impurities sol3b Use Anhydrous Solvent cause3->sol3b Water Content G pd0 L-Pd(0) Active Catalyst label1 + Ar-X pd0->label1 ox_add Oxidative Addition Complex label2 + R₂NH - HX ox_add->label2 amide_complex Amide Complex label3 Reductive Elimination amide_complex->label3 label4 + Ar-NR₂ amide_complex->label4 product_complex Product Complex label1->ox_add label2->amide_complex label3->pd0  Regeneration label4->pd0

Technical Support Center: Synthesis of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 3-(Methylthio)-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The synthesis of this compound is typically achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond. The two most prominent methods are:

  • Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an amine (3-(methylthio)aniline) and an aryl halide or triflate (e.g., iodobenzene, bromobenzene). This method is known for its broad substrate scope and tolerance of various functional groups under relatively mild conditions.[1][2]

  • Ullmann Condensation : A copper-catalyzed reaction that couples an amine with an aryl halide. While traditional Ullmann reactions required harsh conditions like high temperatures, modern protocols often use ligands to facilitate the reaction under milder conditions.[2][3]

Q2: I am experiencing low to no conversion in my Buchwald-Hartwig reaction. What are the potential causes and troubleshooting steps?

Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst : The Pd(0) active species may not have formed or may have been deactivated. Ensure the use of a reliable palladium precursor and ligand. Consider using a pre-catalyst that is more stable and easily activated.

  • Poor Reagent Quality : Impurities in solvents, starting materials, or the base can poison the catalyst. Ensure all reagents are pure and dry, and solvents are appropriately degassed to remove oxygen, which can deactivate the catalyst.

  • Inappropriate Base or Ligand : The choice of base and ligand is critical and substrate-dependent. For electron-neutral anilines, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often effective. The ligand choice influences reaction rate and scope; sterically hindered phosphine ligands are commonly used.[1]

  • Sub-optimal Temperature : The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[4] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.

Q3: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the most common side reactions in a Buchwald-Hartwig synthesis?

Several side reactions can compete with the desired C-N bond formation:

  • Hydrodehalogenation : The aryl halide can be reduced to the corresponding arene (benzene in this case). This occurs when an intermediate palladium-hydride species transfers a hydride to the aryl halide instead of undergoing reductive elimination with the amine.[1]

  • Homocoupling of Aryl Halide : The aryl halide can couple with itself to form a biaryl byproduct (biphenyl).

  • Ligand Oxidation : Phosphine ligands can be oxidized, rendering them ineffective for the catalytic cycle. This is why oxygen-free conditions are crucial.

Q4: I am using the Ullmann condensation and observing a significant amount of a diaryl ether byproduct. How can I prevent this?

The formation of diaryl ethers is a known side reaction in Ullmann condensations, particularly when synthesizing diarylamines.[5]

  • Cause : This side reaction is often caused by the presence of water or hydroxide salts. Water can hydrolyze the aryl halide to a phenol, which then competes with the aniline in the copper-catalyzed coupling reaction to form a diaryl ether.[5]

  • Prevention :

    • Anhydrous Conditions : Ensure all reagents, solvents, and glassware are scrupulously dried.

    • Base Selection : Use a base that is less likely to generate hydroxide ions in the reaction mixture. Anhydrous K₂CO₃ or Cs₂CO₃ are common choices.

Q5: Can the methylthio (-SCH₃) group itself participate in side reactions?

The methylthio group is a thioether, which is generally stable under the typical reducing or neutral conditions of Buchwald-Hartwig and Ullmann reactions. However, it can be susceptible to oxidation to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) if oxidizing agents are present. It is crucial to ensure that the reaction environment is free of oxidants.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues during the synthesis.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst system.• Use fresh, high-purity catalyst and ligand. • Ensure proper degassing of the solvent. • Screen different ligands and bases.[4]
2. Low reaction temperature.• Incrementally increase the reaction temperature by 10-20 °C and monitor by TLC.
3. Poor quality of starting materials.• Purify starting aniline and aryl halide. • Use a freshly opened bottle of base or dry it before use.
Formation of Byproducts 1. Hydrodehalogenation (Arene byproduct)• Use a ligand that promotes reductive elimination over side reactions (e.g., bulky electron-rich phosphines). • Re-evaluate the base and solvent combination.
2. Diaryl Ether Formation (Ullmann)• Ensure strictly anhydrous conditions. • Use a non-hydroxide base like K₂CO₃.
3. Oxidation of Methylthio Group • Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). • Verify that reagents are free from peroxide impurities.
Inconsistent Yields 1. Reaction sensitivity to trace impurities.• Standardize the purification and drying procedure for all reagents and solvents. • Ensure consistent inert atmosphere techniques.
2. Catalyst deactivation.• Consider a higher catalyst loading or the use of a more robust pre-catalyst.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Setup : To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol).

  • Reagents : Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add 3-(methylthio)aniline (2.0 mmol), the aryl halide (e.g., bromobenzene, 2.2 mmol), and anhydrous, degassed toluene (10 mL).

  • Reaction : Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Modified Ullmann Condensation

This protocol uses a ligand to improve reaction efficiency.

  • Setup : To an oven-dried Schlenk tube, add CuI (0.2 mmol, 10 mol%), a ligand (e.g., 1,10-Phenanthroline, 0.4 mmol, 20 mol%), and K₂CO₃ (4.0 mmol).

  • Reagents : Evacuate and backfill the tube with an inert gas. Add 3-(methylthio)aniline (2.0 mmol), the aryl halide (e.g., iodobenzene, 2.0 mmol), and a high-boiling polar solvent like DMF or NMP (10 mL).

  • Reaction : Seal the tube and heat the mixture to 120-140 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC.

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Visual Guides

Buchwald_Hartwig_Pathway cluster_main Main Catalytic Cycle cluster_side Side Reaction Pd(0)L2 Pd(0)L₂ OA_Complex Oxidative Addition Complex (L₂Pd(II)(Ar)X) Amine_Complex Amine Coordination (L₂Pd(II)(Ar)(NHR')) OA_Complex->Amine_Complex + Amine - Base-HX Product This compound Amine_Complex->Product Reductive Elimination Pd_Hydride Pd(II)-H Species Arene Hydrodehalogenation Product (Arene) Pd_Hydride->Arene Reductive Elimination

Caption: Main reaction pathway (Buchwald-Hartwig) and a common side reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Dryness, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Impurity Found & Corrected screen_catalyst Screen Catalyst System (Ligand, Base, Pd Source) check_conditions->screen_catalyst Conditions OK check_conditions->optimize Conditions Adjusted screen_catalyst->optimize System OK screen_catalyst->optimize Better System Found success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Catalytic_Cycles cluster_BH Buchwald-Hartwig (Pd) cluster_Ullmann Ullmann (Cu) Pd0 Pd(0) PdII_OA Ar-Pd(II)-X Pd0->PdII_OA + ArX PdII_Amine Ar-Pd(II)-NR'₂ PdII_OA->PdII_Amine + HNR'₂ - HX PdII_Amine->Pd0 Reductive Elim. (+ ArNR'₂) CuI Cu(I) CuIII Ar-Cu(III)-NR'₂ CuI->CuIII + ArX, + HNR'₂ (Proposed Oxidative Add.) CuIII->CuI Reductive Elim. (+ ArNR'₂)

Caption: Simplified comparison of proposed catalytic cycles.

References

Technical Support Center: Purification of Crude 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Methylthio)-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials such as 3-methylthioaniline and a phenyl halide (e.g., bromobenzene), residual catalysts like copper salts, and high-boiling solvents for example N,N-dimethylformamide (DMF).[1][2] Side products from competing reactions may also be present.

Q3: What purity level can be expected from these purification methods?

A3: With proper execution, high purity can be achieved. For instance, recrystallization from n-propyl alcohol has been reported to yield this compound with a purity of 99.4%.[2] Column chromatography and distillation are also capable of providing high purity products, often exceeding 99%.

Q4: My purified this compound is a dark reddish-brown oil. Is this normal?

A4: While pure this compound is expected to be a lighter-colored solid or oil, aged aniline derivatives can darken over time due to oxidation and the formation of polymeric impurities.[3] If the product is dark, further purification or treatment to remove colored impurities may be necessary.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Solvent is too non-polar or too polar.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Try a different solvent or a solvent mixture.- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Perform a pre-purification step (e.g., activated carbon treatment) to remove impurities.
Oily product forms instead of crystals - The melting point of the compound is lower than the temperature of the solution.- High concentration of impurities.- Cool the solution slowly, perhaps in a cold room or refrigerator, rather than an ice bath.- Redissolve the oil in a minimal amount of hot solvent and try to recrystallize again.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution to a lower temperature to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent crystallization on the filter paper.
Crystals are colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product from impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Repack the column, ensuring the silica gel is homogenous and free of air bubbles.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Product elutes too quickly (high Rf) - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product does not elute from the column (low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be effective.[4]
Streaking or tailing of spots on TLC/fractions - The compound may be acidic or basic and interacting strongly with the silica gel.- The compound is not fully soluble in the eluent.- For basic compounds like anilines, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[4]- Ensure the compound is fully dissolved before loading onto the column.
Cracks in the silica gel bed - The column has run dry.- Heat generated from the interaction of the solvent with the silica gel.- Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and allow it to equilibrate.
Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.
Product does not distill at the expected temperature - Incorrect pressure reading.- Presence of significant amounts of impurities affecting the boiling point.- Verify the vacuum pressure with a calibrated gauge.- Consider that the observed boiling point may differ from literature values due to impurities.
Product darkens or decomposes during distillation - The distillation temperature is too high.- Presence of oxygen.- Perform the distillation under a high vacuum to lower the boiling point.- Ensure the system is leak-free and consider purging with an inert gas (e.g., nitrogen or argon) before heating.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on patent data, n-propyl alcohol is an effective solvent for the recrystallization of this compound.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-propyl alcohol and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-propyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Column Chromatography Protocol (General)
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. For aniline derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point.[5] A system that gives an Rf value of 0.2-0.3 for this compound is ideal. For this basic compound, consider adding 0.1-1% triethylamine to the eluent.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude 3-(Methylthio)- N-phenylaniline recrystallization Recrystallization (n-propyl alcohol) crude->recrystallization column Column Chromatography (e.g., Hexane/EtOAc) crude->column distillation Vacuum Distillation crude->distillation pure Pure Product (>99%) recrystallization->pure column->pure distillation->pure

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization start No Crystals Form cause1 Solution too dilute? start->cause1 cause2 Wrong solvent? start->cause2 cause3 Inhibitors present? start->cause3 sol1 Concentrate solution cause1->sol1 Yes sol3 Induce (scratch/seed) cause1->sol3 No sol2 Try different solvent/ add anti-solvent cause2->sol2 Yes sol4 Pre-purify (e.g., carbon) cause3->sol4 Yes

Caption: Troubleshooting logic for failed recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methylthio)-N-phenylaniline. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common methods for synthesizing this compound, a diarylamine, are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope, while the Ullmann condensation is an older method that often requires higher temperatures but can be effective where palladium-based methods fail.[1][4]

Q2: I am observing a low yield in my Buchwald-Hartwig reaction. What are the common causes?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Key areas to investigate include the quality of your reagents (aryl halide and amine), the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Inactive catalysts, often due to exposure to oxygen, and suboptimal reaction conditions are frequent culprits.[5] The choice of a bulky, electron-rich phosphine ligand is critical for success.[5][6]

Q3: My Ullmann condensation is not proceeding to completion. What should I check?

A3: Incomplete conversion in an Ullmann reaction is a common issue. Traditional Ullmann conditions require high temperatures (>200 °C), which might be necessary if milder, ligand-accelerated conditions are failing.[1] The purity and activation of the copper catalyst are paramount; using fresh, high-purity copper(I) salts is recommended.[7] Additionally, the choice of a high-boiling polar solvent like DMF or DMSO and a suitable base (e.g., K₂CO₃, K₃PO₄) is crucial.[7][8]

Q4: I am seeing significant side products, such as debromination of my aryl halide. How can I minimize this?

A4: The formation of a debrominated side product is often due to a reaction with trace amounts of water or other protic impurities in the reaction mixture.[8] Ensuring the use of anhydrous solvents and reagents is the first step to mitigate this. In some cases, the choice of base can also influence the extent of this side reaction.

Q5: How do I choose the optimal ligand for a Buchwald-Hartwig reaction?

A5: The choice of ligand is critical and depends on the specific substrates. For the coupling of anilines with aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[5][9] These ligands promote the key steps of the catalytic cycle and can help overcome challenges with less reactive substrates.[5] A screening of different ligands may be necessary to identify the optimal one for your specific reaction.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) not formed or degraded).2. Suboptimal Ligand.3. Inappropriate Base or Solvent.4. Reaction Temperature Too Low.1. Use a pre-catalyst or ensure anhydrous and oxygen-free conditions to protect the active Pd(0) species.[10]2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11]3. Ensure the base is strong enough (e.g., NaOtBu, LHMDS) and the solvent is appropriate (e.g., toluene, dioxane).[6]4. Incrementally increase the reaction temperature, typically in the range of 80-110 °C.[6]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of Protic Impurities.2. Base-Promoted Decomposition.1. Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained.2. Consider a milder base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature.
Reaction Stalls Before Completion 1. Catalyst Decomposition.2. Product Inhibition.1. Increase catalyst loading or add a fresh portion of catalyst. An alternative ligand may also improve catalyst stability.2. Dilute the reaction mixture or consider a different solvent system.
Ullmann Condensation Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Copper Source.2. Reaction Temperature Too Low.3. Inappropriate Solvent or Base.1. Use fresh, high-purity Cu(I) iodide or bromide.[7]2. For classical Ullmann, temperatures of 180-200 °C may be required. For modern protocols with ligands, 80-140 °C is a typical range.[1][12]3. Screen different polar aprotic solvents (DMF, DMSO) and inorganic bases (K₂CO₃, K₃PO₄).[7]
Formation of Phenol Side Product Competing C-O coupling with residual water or hydroxide.Ensure anhydrous conditions. The choice of ligand can also influence selectivity.[13]
Reaction Mixture is Heterogeneous and Difficult to Stir Poor solubility of inorganic base.Use a finely powdered base and ensure vigorous stirring. A change in solvent might also improve solubility.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-thioanisole with Aniline

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • 3-Bromo-thioanisole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add anhydrous toluene, followed by 3-bromo-thioanisole and aniline via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Ullmann Condensation of 3-Iodo-thioanisole with Aniline

This protocol is based on conditions reported in the literature for the synthesis of similar diarylamines.[12]

Reagents and Materials:

  • 3-Iodo-thioanisole (1.0 equiv)

  • Aniline (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Potassium Iodide (KI) (10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • No solvent (neat) or a high-boiling solvent like DMF

Procedure:

  • To a high-pressure reaction vessel, add 3-iodo-thioanisole, aniline, CuI, KI, and K₃PO₄.

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction mixture to 190 °C under a pressure of 0.2 MPa for 3 hours with stirring.[12]

  • After cooling to room temperature, add water to the reaction mixture and extract with a polar solvent (e.g., ethyl acetate).

  • Separate the organic phase and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be further purified by distillation under reduced pressure and/or recrystallization from propanol to yield pure this compound.[12]

Data Presentation

Table 1: Comparison of Conditions for Ullmann Synthesis of this compound[12]
EntryAryl HalideCatalyst (mol%)Promoter (mol%)Base (equiv)Temp (°C)Time (h)Pressure (MPa)Yield (%)
1BromobenzeneCuI (10)KI (10)K₂CO₃ (2)18520.178.5
2BromobenzeneCuCl (10)KI (10)K₃PO₄ (2)18550.573.4
3IodobenzeneCuI (50)KI (150)K₂CO₃ (3)20030.165.8
4IodobenzeneCuBr (30)NaI (60)K₃PO₄ (3)19540.2-

Data extracted and adapted from patent CN103508929A.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add Pd(OAc)2, Ligand, and Base to Schlenk Tube inert_atm 2. Evacuate and Backfill with Argon (3x) prep_reagents->inert_atm add_solvents 3. Add Anhydrous Solvent and Reactants inert_atm->add_solvents heating 4. Heat to 80-110 °C with Vigorous Stirring add_solvents->heating monitoring 5. Monitor Progress by TLC / LC-MS heating->monitoring cooling 6. Cool to Room Temperature monitoring->cooling filtration 7. Dilute and Filter through Celite cooling->filtration extraction 8. Aqueous Work-up (Water, Brine) filtration->extraction drying 9. Dry Organic Layer (Na2SO4) extraction->drying concentration 10. Concentrate Under Reduced Pressure drying->concentration purification 11. Purify by Flash Column Chromatography concentration->purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Fresh? Pure? Anhydrous?) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK failure Still Low Yield (Consider Alternative Route) check_reagents->failure Reagents Poor optimize_catalyst Optimize Catalyst System (Screen Ligands/Pre-catalysts) check_inert->optimize_catalyst Atmosphere OK check_inert->failure Atmosphere Poor optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) optimize_catalyst->optimize_conditions No Improvement success Yield Improved optimize_catalyst->success Improvement Seen optimize_conditions->success Improvement Seen optimize_conditions->failure No Improvement

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Degradation pathways of 3-(Methylthio)-N-phenylaniline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Methylthio)-N-phenylaniline under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a secondary aromatic amine and a methylthio (thioether) group, the primary degradation pathways are expected to be oxidation, photodegradation, and to a lesser extent, hydrolysis under extreme pH conditions.

  • Oxidative Degradation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of 3-(Methylsulfinyl)-N-phenylaniline (sulfoxide) and further to 3-(Methylsulfonyl)-N-phenylaniline (sulfone).[1] The secondary amine can also be oxidized, potentially leading to N-oxide formation or coupling reactions.

  • Photodegradation: Aromatic amines and thioethers can be sensitive to light.[2][3] Exposure to UV or visible light may induce free-radical reactions, leading to dimerization, polymerization, or cleavage of the C-N or C-S bonds. For diphenylamine, a related structure, photodegradation can lead to the formation of carbazole through cyclization.

  • Hydrolytic Degradation: Generally, N-phenylaniline and thioether linkages are relatively stable to hydrolysis.[4] Significant degradation is only expected under forcing acidic or basic conditions at elevated temperatures.[5][6]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradation products?

A2: The appearance of new peaks that grow over time while the parent peak decreases is a strong indication of degradation. To confirm, you should:

  • Perform a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[2][7]

  • Compare Chromatograms: Compare the retention times of the peaks in your stability sample with those from the forced degradation study. Co-elution of peaks suggests the presence of the same degradation products.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can provide UV spectra for each peak. Degradation products often have different UV spectra compared to the parent compound.

  • Employ Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

Q3: My oxidative degradation experiment is showing either no degradation or complete degradation of the starting material. How can I achieve the target 5-20% degradation?

A3: Achieving the target degradation level often requires optimization of the stress conditions.[7]

  • If no degradation is observed:

    • Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).

    • Increase the reaction temperature in increments (e.g., 10°C at a time).

    • Extend the exposure time.

  • If complete degradation is observed:

    • Decrease the concentration of the oxidizing agent.

    • Lower the reaction temperature.

    • Shorten the exposure time.

    • Consider a milder oxidizing agent.

It is recommended to start with milder conditions and incrementally increase the stress to find the optimal conditions for controlled degradation.[8]

Q4: I am having trouble separating the parent compound from its degradation products by reverse-phase HPLC. What can I do?

A4: Co-elution can be a challenge, especially if the degradation products have similar polarities to the parent compound. Try the following troubleshooting steps:

  • Modify the Mobile Phase:

    • Adjust the ratio of your organic solvent to the aqueous phase.

    • Try a different organic solvent (e.g., switch from acetonitrile to methanol, or vice versa).

    • Change the pH of the aqueous phase.

  • Change the Stationary Phase: Use a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).

  • Adjust the Gradient: If using a gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

  • Temperature Control: Varying the column temperature can alter the selectivity of the separation.

Data Presentation

The following tables present illustrative quantitative data for the degradation of this compound under various stress conditions. Note: This data is hypothetical and intended for instructional purposes due to the lack of specific published degradation studies for this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation of Parent CompoundMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60°C~ 5%Minor unknown products
Base Hydrolysis 0.1 M NaOH24 h60°C~ 3%Minor unknown products
Oxidation 3% H₂O₂8 hRoom Temp~ 15%3-(Methylsulfinyl)-N-phenylaniline, 3-(Methylsulfonyl)-N-phenylaniline
Thermal Dry Heat48 h80°C~ 2%Minor unknown products
Photolytic ICH Q1B Option 224 h25°C~ 12%Various photoproducts

Table 2: Profile of Oxidative Degradation Products

Degradation ProductStructureRetention Time (min)% Peak Area
This compoundParent10.285.1
3-(Methylsulfinyl)-N-phenylanilineSulfoxide8.511.2
3-(Methylsulfonyl)-N-phenylanilineSulfone7.93.7

Experimental Protocols

Protocol for Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60°C for 24 hours.[8]

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Cap the vial and place it in a water bath at 60°C for 24 hours.[8]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Treat the sample in the same manner as the acid and base hydrolysis samples.

Protocol for Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

    • Keep the vial at room temperature, protected from light, for 8 hours.[1]

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.

Protocol for Photostability Testing
  • Sample Preparation:

    • Prepare a solid sample of this compound by spreading a thin layer in a chemically inert, transparent container.

    • Prepare a solution sample (e.g., 0.1 mg/mL in acetonitrile) in a quartz cuvette.

  • Control Sample: Prepare a "dark control" for both solid and solution samples by wrapping them in aluminum foil to protect them from light.

  • Exposure:

    • Place the samples and the dark controls in a photostability chamber.

    • Expose the samples to light according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to assess the extent of photodegradation.

Visualizations

Diagrams of Degradation Pathways and Workflows

G cluster_oxidative Oxidative Degradation Pathway Parent This compound Sulfoxide 3-(Methylsulfinyl)-N-phenylaniline (Sulfoxide) Parent->Sulfoxide Oxidation Sulfone 3-(Methylsulfonyl)-N-phenylaniline (Sulfone) Sulfoxide->Sulfone Further Oxidation G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize/Quench (if applicable) Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC-UV/MS Analysis Dilute->Analyze Data Identify & Quantify Degradation Products Analyze->Data

References

Technical Support Center: HPLC Analysis of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-(Methylthio)-N-phenylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on overcoming peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the reversed-phase HPLC analysis of amine-containing compounds like this compound. It can compromise peak integration, reduce resolution, and affect the accuracy of quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment: Is it a Chemical or Physical Problem?

The first step is to determine the nature of the peak tailing. This can be done by injecting a neutral compound.

  • If the neutral compound's peak also tails: The issue is likely a physical or mechanical problem with the HPLC system.

  • If the neutral compound's peak is symmetrical, but the this compound peak tails: The problem is likely chemical, stemming from secondary interactions between your analyte and the stationary phase.[4]

Below is a workflow to guide you through the troubleshooting process.

G cluster_0 Troubleshooting Peak Tailing cluster_1 Addressing Physical Issues cluster_2 Addressing Chemical Interactions start Peak Tailing Observed for This compound inject_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->inject_neutral check_neutral_peak Evaluate Neutral Compound's Peak Shape inject_neutral->check_neutral_peak physical_problem Physical/Mechanical Issue Suspected check_neutral_peak->physical_problem Peak Tails chemical_problem Chemical Interaction Suspected check_neutral_peak->chemical_problem Symmetrical Peak check_fittings Check Tubing and Fittings for Dead Volume physical_problem->check_fittings optimize_mp Optimize Mobile Phase chemical_problem->optimize_mp check_frit Inspect/Replace Column Inlet Frit check_fittings->check_frit check_column Check for Column Void/ Bed Collapse check_frit->check_column end_physical Symmetrical Peaks Restored check_column->end_physical change_column Consider Alternative Column optimize_mp->change_column Tailing Persists end_chemical Symmetrical Peak Achieved optimize_mp->end_chemical Tailing Resolved optimize_sample Optimize Sample Conditions change_column->optimize_sample Tailing Persists change_column->end_chemical Tailing Resolved optimize_sample->end_chemical Tailing Resolved

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding peak tailing in the analysis of this compound.

Q1: What are the primary chemical causes of peak tailing for this compound?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary interactions with residual silanol groups on silica-based stationary phases.[1][2][5] These silanol groups (Si-OH) are acidic and can interact with the protonated amine group of your analyte through ion-exchange, leading to a mixed-mode retention mechanism that causes tailing.[5][6]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter.[7][8]

  • At mid-range pH (e.g., 4-7): Silanol groups are ionized (negatively charged), and the aniline moiety is protonated (positively charged), leading to strong ionic interactions and significant tailing.

  • At low pH (e.g., < 3): The ionization of silanol groups is suppressed, minimizing secondary ionic interactions. This is a common strategy to improve peak shape for basic compounds.[3][7]

  • At high pH (e.g., > 8): The aniline compound is in its neutral (free base) form, which also minimizes ionic interactions. However, this requires a pH-stable HPLC column.[7][9]

Q3: What mobile phase additives can I use to reduce peak tailing?

A3: Mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve peak shape.[7]

  • Triethylamine (TEA): A common additive, TEA is a small basic molecule that competes with the analyte for active silanol sites on the stationary phase, thereby masking them and reducing tailing.[7][10] A typical starting concentration is 0.1% (v/v).

  • Formic Acid or Acetic Acid: These are often used to control the mobile phase at a low pH and can help improve peak shape by suppressing silanol ionization.[11]

  • Buffers: Using a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM helps maintain a constant pH, which is crucial for reproducible retention times and symmetrical peak shapes.[3][5]

Q4: Can my choice of HPLC column contribute to peak tailing?

A4: Absolutely. The choice of column is crucial.

  • Traditional Silica-Based C18 Columns (Type A Silica): These older columns often have a higher number of accessible, acidic silanol groups, making them more prone to causing peak tailing with basic compounds.[1]

  • High-Purity, End-Capped C18 Columns (Type B Silica): Modern columns are made with higher purity silica and are "end-capped" to cover most of the residual silanol groups. These columns show significantly reduced tailing for basic analytes.[1][12]

  • Columns with Embedded Polar Groups: These columns have a polar group embedded in the alkyl chain, which can further shield the analyte from interacting with residual silanols.

  • pH-Stable Columns (e.g., Hybrid or Polymer-based): If you need to work at a high pH, these columns are designed to withstand such conditions without degradation.[13]

Q5: Could my sample preparation be causing peak tailing?

A5: Yes, two main factors in your sample preparation can lead to peak tailing:

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[2][10] If you suspect this, try diluting your sample 10-fold and re-injecting.[12]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), it can cause peak distortion.[2][3] Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.[3]

Data Summary: Impact of Corrective Actions on Peak Shape

The following table summarizes the expected impact of various troubleshooting steps on the peak tailing factor (Tf). A USP tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 are generally considered problematic.

Parameter AdjustedTypical Starting ValueOptimized ValueExpected Tailing Factor (Tf) ImprovementNotes
Mobile Phase pH 5.02.8Significant (e.g., 2.0 -> 1.2)Requires a column stable at low pH.
Mobile Phase Additive None0.1% Triethylamine (TEA)Significant (e.g., 1.9 -> 1.3)May alter selectivity and retention times.
Column Type Type A Silica C18Type B Silica C18 (End-capped)Moderate to SignificantModern columns are generally better for basic compounds.
Sample Concentration 1 mg/mL0.1 mg/mLModerateAddresses column overload issues.
Injection Volume 20 µL5 µLModerateAlso helps to mitigate overload.

Experimental Protocols

Here are detailed methodologies for some of the key troubleshooting experiments.

Protocol 1: Mobile Phase pH Adjustment
  • Initial Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Preparation of Low pH Mobile Phase:

    • Prepare the aqueous component: Add 0.1% (v/v) of formic acid or phosphoric acid to HPLC-grade water.

    • Adjust the final mobile phase composition to Acetonitrile:[Water + 0.1% Acid] (50:50, v/v).

    • Sonicate to degas before use.

  • Experimental Procedure:

    • Equilibrate the HPLC system and column with the low pH mobile phase for at least 15-20 column volumes.

    • Inject a standard of this compound.

    • Compare the peak shape and tailing factor to the analysis with the neutral pH mobile phase.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)
  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with a suitable buffer (e.g., 10 mM ammonium acetate).

  • Preparation of Mobile Phase with TEA:

    • To the aqueous portion of the mobile phase, add triethylamine to a final concentration of 0.1% (v/v).

    • Adjust the pH of the aqueous portion to the desired value (e.g., 7.0) with acetic acid.

    • Mix with acetonitrile to the final desired ratio.

    • Sonicate to degas.

  • Experimental Procedure:

    • Equilibrate the system with the TEA-containing mobile phase. Note that it may take some time for the TEA to fully coat the active sites, so a longer equilibration is recommended.

    • Inject the sample and evaluate the peak shape.

    • Note: It is advisable to dedicate a column to methods using ion-pairing reagents or additives like TEA, as they can be difficult to completely wash out.

Protocol 3: Diagnosing Column Overload
  • Prepare a Sample Series:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Create a dilution series from this stock: 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL.

  • Experimental Procedure:

    • Using your standard HPLC method, inject a constant volume (e.g., 10 µL) of each concentration, starting from the most dilute.

    • Analyze the chromatograms and observe the tailing factor for each concentration.

    • If the tailing factor improves significantly at lower concentrations, the original issue was likely column overload.[14]

References

Common impurities in commercial 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-(Methylthio)-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my commercial batch of this compound?

A1: Common impurities in commercial this compound can originate from the synthetic route used for its manufacture, which is typically a Buchwald-Hartwig amination or an Ullmann condensation. These impurities may include:

  • Unreacted Starting Materials: 3-(Methylthio)aniline and the aryl halide (e.g., bromobenzene or iodobenzene).

  • Homocoupling Byproducts: Biphenyl or substituted biphenyls from the self-coupling of the aryl halide.

  • Catalyst and Ligand Residues: Residual palladium or copper catalysts and their degradation products, such as phosphine oxides from ligands used in the Buchwald-Hartwig reaction.

  • Solvent and Base Residues: Trace amounts of solvents like toluene or DMF, and inorganic bases such as potassium carbonate or sodium tert-butoxide.

  • Degradation Products: Oxidation of the methylthio group to the corresponding sulfoxide or sulfone, particularly if the material has been stored improperly.

Q2: I am seeing a lower than expected yield in my reaction where this compound is a starting material. Could impurities be the cause?

A2: Yes, impurities can significantly impact your reaction yield. Unreacted starting materials mean the actual concentration of your desired reagent is lower than calculated. Catalyst residues from the manufacturing process of this compound could interfere with your own catalytic system. It is advisable to check the purity of your starting material using techniques like HPLC or GC-MS before use.

Q3: My purification process is proving difficult, with multiple spots on the TLC plate that are hard to separate. What could these be?

A3: The presence of multiple, difficult-to-separate spots on a TLC plate often points to impurities with similar polarities to the desired product. In the case of this compound, these could be homocoupling products or degradation products like the corresponding sulfoxide, which may have only a slight difference in polarity.

Q4: How can I remove these common impurities from my this compound?

A4: Standard purification techniques can be effective. Recrystallization is a good first step to remove many impurities. For more persistent impurities, column chromatography on silica gel is recommended. The choice of eluent system will depend on the specific impurities present but a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Suggested Action
Unexpected side products in your reaction. Residual catalyst (Palladium or Copper) from the synthesis of this compound may be catalyzing unintended reactions.Purify the starting material by column chromatography or treat a solution of the material with a metal scavenger.
Inconsistent reaction kinetics or yields between batches. Varying levels of unreacted starting materials or other impurities in different batches of this compound.Quantify the purity of each batch by a validated analytical method (e.g., qNMR, HPLC with a standard) before use and adjust the stoichiometry of your reaction accordingly.
Material darkens or changes color upon storage. Oxidation of the methylthio group to a sulfoxide or sulfone, or other degradation pathways.Store the material under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature as recommended by the supplier.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their typical, albeit hypothetical, levels in a commercial batch of this compound. Actual values will vary by supplier and batch.

Impurity Typical Percentage (Example) Analytical Method for Detection
3-(Methylthio)aniline< 0.5%HPLC, GC-MS
Aryl Halide (e.g., Bromobenzene)< 0.2%GC-MS
Biphenyl< 0.1%GC-MS
3-(Methylsulfinyl)-N-phenylaniline (Sulfoxide)< 1.0%HPLC, LC-MS
Residual Palladium< 50 ppmICP-MS
Residual Solvents (e.g., Toluene)< 0.1%GC-Headspace

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Analysis: The retention time of the main peak should correspond to that of a pure standard of this compound. The area percentage of all peaks can be used to estimate the purity and the relative amounts of impurities.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal eluent system should be determined by TLC analysis first.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system. d. Collect fractions and analyze them by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

troubleshooting_workflow start Experiment with this compound Fails (e.g., low yield, side products) check_purity Check Purity of Starting Material (HPLC, GC-MS, NMR) start->check_purity is_pure Is Purity > 99%? check_purity->is_pure purify Purify Starting Material (Column Chromatography, Recrystallization) is_pure->purify No troubleshoot_reaction Troubleshoot Other Reaction Parameters (e.g., catalyst, solvent, temperature) is_pure->troubleshoot_reaction Yes re_run_experiment Re-run Experiment with Purified Material purify->re_run_experiment success Experiment Successful re_run_experiment->success troubleshoot_reaction->success

Caption: Troubleshooting workflow for experiments involving this compound.

synthesis_impurities cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities SM1 3-(Methylthio)aniline Reaction Buchwald-Hartwig or Ullmann Coupling SM1->Reaction SM2 Aryl Halide SM2->Reaction Catalyst Pd or Cu Catalyst Catalyst->Reaction Product This compound Reaction->Product Imp1 Unreacted Starting Materials Product->Imp1 contains Imp2 Homocoupling Products Product->Imp2 contains Imp3 Catalyst Residues Product->Imp3 contains Imp4 Degradation Products (e.g., Sulfoxide) Product->Imp4 contains

Caption: Relationship between synthesis and common impurities.

Technical Support Center: Scaling Up the Production of 3-(Methylthio)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(Methylthio)-N-phenylaniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during production scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. 2. Ligand Degradation: The phosphine ligand is sensitive to oxidation. 3. Incorrect Base: The chosen base may not be strong enough to deprotonate the aniline. 4. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at an adequate rate. 5. Poor Quality Reagents: Starting materials or solvents may contain impurities that inhibit the reaction.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, high-purity ligand. Store ligands under an inert atmosphere. 3. Switch to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[1][2] 4. Increase the reaction temperature in increments of 10 °C. 5. Purify starting materials and ensure solvents are anhydrous and deoxygenated.
Formation of Side Products 1. Homocoupling of Aryl Halide: This can occur at high temperatures or with high catalyst loading. 2. Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. 3. Oxidation of Methylthio Group: The methylthio group may be susceptible to oxidation under certain conditions.1. Lower the reaction temperature and/or reduce the catalyst loading. 2. Ensure an inert atmosphere is maintained throughout the reaction. Use high-purity, degassed solvents. 3. Use deoxygenated solvents and maintain a strict inert atmosphere. Consider using milder reaction conditions if oxidation is a persistent issue.
Difficulty in Product Purification 1. Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation challenging. 2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals. 3. Persistent Color: The final product may be discolored due to impurities.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if co-elution persists. For N-phenylaniline derivatives, a common eluent system is a mixture of hexane and ethyl acetate. 2. Use a different solvent or a solvent mixture for recrystallization. Slow cooling and scratching the flask can induce crystallization. For diaryl thioethers, consider solvent systems like ethanol/water or toluene/hexane. 3. Treat the solution with activated charcoal before filtration during recrystallization.
Inconsistent Reaction Times 1. Variability in Reagent Quality: Impurities in different batches of starting materials or solvents can affect the reaction rate. 2. Inefficient Stirring: In larger scale reactions, inefficient mixing can lead to localized concentration gradients and slower reaction rates.1. Use reagents from a reliable source and check their purity before use. 2. Ensure vigorous and efficient stirring, especially when scaling up the reaction.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the recommended methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and is often preferred due to its milder reaction conditions and broader substrate scope.[2] The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures.[3][4]

Q2: How do I choose the right catalyst and ligand for the Buchwald-Hartwig reaction?

A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. A common and effective combination is a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[5] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Q3: What is the role of the base in the Buchwald-Hartwig and Ullmann reactions?

A3: In the Buchwald-Hartwig reaction, a strong, non-nucleophilic base is required to deprotonate the aniline, forming the more nucleophilic anilide that participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).[6] In the Ullmann condensation, a base like potassium carbonate is also used to facilitate the reaction.

Product Characterization and Purification

Q4: How can I confirm the identity and purity of my this compound product?

A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see signals corresponding to the aromatic protons on both phenyl rings and a singlet for the methylthio group. Based on similar structures, the methylthio protons (-SCH₃) would likely appear as a singlet around 2.4-2.5 ppm. The aromatic protons would appear in the range of 6.5-7.5 ppm.

    • ¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The methylthio carbon would be expected around 15-20 ppm. The aromatic carbons will appear in the region of 110-150 ppm.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound. For this compound (C₁₃H₁₃NS), the expected molecular ion peak [M]⁺ would be at m/z = 215.3.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. An N-H stretch for the secondary amine should be visible around 3350-3450 cm⁻¹. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be in the 1450-1600 cm⁻¹ region.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q5: What is the best way to purify the crude product?

A5: The crude product can be purified by either column chromatography or recrystallization.

  • Column Chromatography: This is effective for removing both more and less polar impurities. A common stationary phase is silica gel, and a typical eluent system for N-arylated compounds is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Recrystallization: This is a good method for obtaining highly pure crystalline material if a suitable solvent is found. For diaryl thioethers, common solvent systems to try are ethanol/water, acetone/hexane, or toluene/hexane. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-(Methylthio)aniline

  • Iodobenzene (or Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous and degassed toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).

  • Add sodium tert-butoxide (1.2-1.5 equivalents).

  • Add 3-(methylthio)aniline (1.0 equivalent) and the aryl halide (1.1 equivalents).

  • Add anhydrous and degassed toluene to the flask.

  • Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ullmann Condensation

This protocol is a general guideline and typically requires higher temperatures than the Buchwald-Hartwig amination.

Materials:

  • 3-(Methylthio)aniline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Reaction vessel suitable for high temperatures

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction vessel, add CuI (5-10 mol%), potassium carbonate (2.0 equivalents), 3-(methylthio)aniline (1.0 equivalent), and iodobenzene (1.2 equivalents).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the two primary synthetic routes to this compound. Note that yields are highly dependent on specific reaction conditions and optimization.

Parameter Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium(II) acetate / XPhosCopper(I) iodide
Catalyst Loading 1-5 mol%5-20 mol%
Ligand Phosphine-based (e.g., XPhos)Often ligand-free or simple ligands
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, KOH
Solvent Toluene, Dioxane, THFDMF, NMP, Nitrobenzene
Temperature 80-120 °C120-210 °C
Typical Yield 70-95%40-80%
Reaction Time 2-24 hours12-48 hours

Mandatory Visualizations

Experimental Workflow for Buchwald-Hartwig Synthesis

Buchwald_Hartwig_Workflow reagents 1. Add Reagents (Pd(OAc)₂, XPhos, NaOtBu, 3-(methylthio)aniline, Aryl Halide) solvent 2. Add Solvent (Anhydrous, Degassed Toluene) reagents->solvent reaction 3. Heat and Stir (80-110 °C, monitor by TLC/GC-MS) solvent->reaction workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 5. Purify (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex L₂Pd(II)(Ar)(NHR'R'')⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation amido_complex L₂Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

References

Troubleshooting poor solubility of 3-(Methylthio)-N-phenylaniline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-(methylthio)-N-phenylaniline in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an organic compound with a molecular weight of 215.32 g/mol .[1] Its structure, containing two phenyl rings and a methylthio group, suggests it is generally soluble in a range of common organic solvents. Experimental data confirms its solubility in solvents such as methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane, with solubility increasing with temperature.[2][3] However, in specific reaction media, particularly those involving mixtures of polar and non-polar substances or inorganic salts, its solubility can be limited.

Q2: In which types of reactions is poor solubility of this compound commonly observed?

A2: Poor solubility is often encountered in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, where this compound might be used as a substrate or product. These reactions frequently employ solvents like toluene, dioxane, or THF, in which the solubility of all reaction components, including inorganic bases (e.g., sodium tert-butoxide, potassium phosphate), is not guaranteed, potentially leading to heterogeneous mixtures and solubility challenges for the organic reactants.

Q3: Why does my this compound precipitate out of the reaction mixture?

A3: Precipitation can occur for several reasons. The chosen solvent may not be optimal for the specific concentration and temperature of your reaction. The presence of insoluble inorganic bases can also reduce the overall solvating power of the medium. Additionally, as the reaction progresses, changes in the composition of the reaction mixture, such as the formation of salt byproducts, can lead to a decrease in the solubility of your compound.

Q4: What are the initial steps to troubleshoot poor solubility?

A4: The initial steps should focus on simple modifications to your existing protocol. These include ensuring your starting material is fully dissolved before adding other reagents, increasing the reaction temperature, and ensuring efficient stirring to manage heterogeneous mixtures. A logical workflow for troubleshooting is presented in the diagram below.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating during the reaction.

Below is a step-by-step guide to address solubility issues. Start with the simplest modifications and proceed to more complex adjustments as needed.

Step 1: Optimization of Physical Parameters

Gentle heating and vigorous stirring can often resolve minor solubility issues without altering the chemical composition of the reaction.

  • Protocol 1: Temperature Adjustment

    • Set up the reaction as you normally would.

    • Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant.

    • Maintain the reaction at the lowest temperature at which the compound remains in solution.

  • Protocol 2: Enhanced Agitation

    • If the reaction mixture is heterogeneous (e.g., due to an insoluble base), ensure the stirring is vigorous enough to create a fine suspension.

    • For smaller scale reactions, a vortex mixer can be used intermittently to aid dissolution. For larger scales, an overhead mechanical stirrer is recommended over a magnetic stir bar.

Step 2: Solvent System Modification

If physical adjustments are insufficient, modifying the solvent system can significantly improve solubility.

  • Protocol 3: Co-solvent Addition

    • Based on the primary solvent used in your reaction (e.g., toluene), introduce a co-solvent in which this compound has higher solubility.

    • Add the co-solvent (e.g., THF, dioxane) in small volumetric percentages (e.g., 10-20% v/v).

    • Monitor the reaction for both improved solubility and any potential impact on reaction kinetics or yield.

Step 3: Advanced Troubleshooting Techniques

For persistent solubility problems, more advanced techniques may be necessary.

  • Protocol 4: Use of a Solubilizing Agent

    • In some cases, a phase-transfer catalyst can help shuttle the reactant between phases in a heterogeneous mixture, effectively increasing its concentration in the reactive phase.

    • Alternatively, for reactions in aqueous media, a surfactant can be employed to create micelles that encapsulate the poorly soluble compound.

  • Protocol 5: Solvent-Free or Alternative Reaction Conditions

    • For certain cross-coupling reactions, solid-state approaches using ball-milling have been shown to be effective for insoluble substrates.[4][5]

    • Investigate if your reaction can be performed under neat conditions (without solvent) or in alternative media like ionic liquids.

Data Presentation: Solubility of this compound in Common Organic Solvents

The following table summarizes the mole fraction solubility (x) of this compound in five organic solvents at different temperatures. This data can guide your choice of solvent or co-solvent.

Temperature (K)MethanolAcetoneEthyl AcetateChloroform1,2-Dichloroethane
285.00.01580.22450.16780.34560.2891
293.00.02120.27890.21120.41230.3542
301.00.02830.34560.26540.48910.4287
309.00.03780.42310.33120.57430.5123
317.00.05060.51120.40870.66540.6032
325.00.06780.60870.49650.75980.7012
333.00.08990.71340.59210.85430.8045

Data adapted from solubility studies.[2][3]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor solubility of this compound in a reaction.

G cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 start Poor Solubility Observed step1 Optimize Physical Parameters start->step1 action1a Increase Temperature step1->action1a Try first action1b Improve Agitation step1->action1b step2 Modify Solvent System action2a Add Co-solvent step2->action2a Try first action2b Change Primary Solvent step2->action2b step3 Advanced Troubleshooting end_fail Re-evaluate Reaction Strategy step3->end_fail If all else fails action3a Use Solubilizing Agent step3->action3a Consider action3b Solvent-Free Conditions step3->action3b end_success Solubility Issue Resolved action1a->step2 If unsuccessful action1a->end_success Success action1b->step2 If unsuccessful action1b->end_success Success action2a->step3 If unsuccessful action2a->end_success Success action2b->step3 If unsuccessful action2b->end_success Success action3a->end_success Success action3b->end_success Success

Caption: A step-by-step workflow for troubleshooting poor solubility.

Logical Relationships in Solvent Selection

This diagram outlines the decision-making process for selecting a suitable solvent system to improve the solubility of this compound.

G cluster_cosolvent Co-solvent Strategy cluster_new_solvent Alternative Solvent Strategy start Identify Primary Solvent (e.g., Toluene) check_solubility Is Solubility Adequate? start->check_solubility cosolvent_choice Select Co-solvent with Higher Solubilizing Power (e.g., THF, Dioxane) check_solubility->cosolvent_choice No new_solvent_choice Select New Primary Solvent (e.g., Dioxane, t-BuOH) check_solubility->new_solvent_choice No, and co-solvent is not an option end_success Proceed with Reaction check_solubility->end_success Yes cosolvent_ratio Optimize Volumetric Ratio (10-20% v/v initially) cosolvent_choice->cosolvent_ratio cosolvent_ratio->end_success If successful check_compatibility Verify Compatibility with All Reaction Components new_solvent_choice->check_compatibility check_compatibility->end_success Yes

Caption: Decision tree for solvent system modification.

References

Validation & Comparative

Comparative Analysis of 3-(Methylthio)-N-phenylaniline and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and potential biological activities of 3-(Methylthio)-N-phenylaniline and a series of its structural analogs. While extensive experimental data on this compound itself is limited in the public domain, this document synthesizes available information on related N-phenylaniline and diphenylamine derivatives to infer structure-activity relationships (SAR) and guide future research in the development of novel therapeutic agents.

Introduction

N-phenylaniline and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. The core structure serves as a versatile scaffold for modification, allowing for the fine-tuning of pharmacological profiles. The introduction of a methylthio group, as seen in this compound, offers an interesting avenue for exploration due to the potential of the sulfur atom to engage in various biological interactions and influence the molecule's overall electronic and steric properties.[1] This compound is known as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

This guide will focus on a comparative analysis of this compound and a curated set of its analogs, exploring how modifications to the methylthio group and the N-phenyl moiety may impact their potential as anticancer agents.

Physicochemical Properties of this compound and Analogs

A summary of the key physicochemical properties of this compound and its selected analogs is presented in Table 1. These parameters are crucial for understanding the potential pharmacokinetic and pharmacodynamic profiles of the compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Calculated logP
This compound C₁₃H₁₃NS215.32[2]59-61[3]152-156 (at 0.05 Torr)[3]3.8
Analog 1: 4-(Methylthio)-N-phenylaniline C₁₃H₁₃NS215.32Not availableNot available3.8
Analog 2: 2-(Methylthio)-N-phenylaniline C₁₃H₁₃NS215.32Not availableNot available3.8
Analog 3: 3-(Ethylthio)-N-phenylaniline C₁₄H₁₅NS229.34Not availableNot available4.2
Analog 4: 3-(Methylsulfinyl)-N-phenylaniline C₁₃H₁₃NOS231.32Not availableNot available2.5
Analog 5: 3-(Methylsulfonyl)-N-phenylaniline C₁₃H₁₃NO₂S247.32Not availableNot available2.7
Analog 6: 3-(Methylthio)-N,N-diphenylaniline C₁₉H₁₇NS291.41[4]Not availableNot available5.7[4]

Comparative Biological Activity: An SAR Perspective

While direct experimental data for the anticancer activity of this compound is not widely published, the broader class of N-phenylaniline and diphenylamine derivatives has been investigated for such properties. The following analysis is based on established structure-activity relationship (SAR) principles and data from related compounds.

Hypothesized Anticancer Potential:

Based on the literature for structurally similar compounds, it is hypothesized that this compound and its analogs could exhibit anticancer activity, potentially through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights:

  • Position of the Methylthio Group: The position of the methylthio group on the aniline ring (ortho, meta, or para) is expected to significantly influence the molecule's conformation and its ability to interact with biological targets. The meta-position in the parent compound provides a specific steric and electronic environment that may be optimal for certain receptor interactions.

  • Oxidation State of Sulfur: The oxidation state of the sulfur atom (thioether, sulfoxide, sulfone) dramatically alters the polarity and hydrogen bonding capacity of the molecule. The more polar sulfoxide (Analog 4) and sulfone (Analog 5) analogs may exhibit different solubility profiles and target interactions compared to the parent thioether.

  • Alkylation of the Thio-Group: Altering the alkyl group on the sulfur, for instance, from methyl to ethyl (Analog 3), can impact lipophilicity and steric bulk, potentially influencing cell membrane permeability and binding affinity.

  • Substitution on the Nitrogen Atom: The presence of a second phenyl group on the nitrogen atom, as in 3-(Methylthio)-N,N-diphenylaniline (Analog 6), significantly increases the molecule's size and lipophilicity. This could lead to altered target specificity and pharmacokinetic properties.

Due to the lack of direct comparative experimental data for these specific analogs, a quantitative comparison of their anticancer potency cannot be provided at this time. Further experimental investigation is warranted to elucidate the specific biological activities and SAR of this compound series.

Experimental Protocols

To facilitate further research and a standardized comparison of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Kinase Inhibition Assay

This protocol describes a general in vitro kinase inhibition assay to determine the potency of the test compounds against a specific protein kinase.[9][10][11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well assay plates (white, opaque for luminescence-based assays)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (capable of measuring luminescence or fluorescence, depending on the assay format)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the assay buffer.

    • Prepare a solution of ATP in the assay buffer.

  • Assay Reaction:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.[10]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.

G cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Cytotoxicity Assay cluster_2 Data Analysis & Hit Identification A Compound Synthesis & Purification B Stock Solution Preparation (DMSO) A->B E Compound Treatment (Serial Dilutions) B->E C Cancer Cell Line Culture D Cell Seeding in 96-well Plates C->D D->E F Incubation (48-72h) E->F G MTT Assay F->G H Absorbance Reading G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J K Identify 'Hit' Compounds J->K G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibition

References

A Comparative Guide to Validated Analytical Methods for 3-(Methylthio)-N-phenylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of 3-(Methylthio)-N-phenylaniline. Due to the limited availability of published validation data specifically for this compound, this document presents a comparison of representative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods validated for structurally similar aromatic amines and aniline derivatives. The performance data herein serves as a robust benchmark for developing and validating a suitable analytical method for the target compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. HPLC and GC-MS are two powerful and commonly employed techniques for the analysis of aromatic amines.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Method Reverse-Phase HPLC with UV detectionCapillary GC coupled with a Mass Spectrometer (electron ionization - EI)
Linearity (R²) ≥ 0.99[1]≥ 0.9995[2]
Accuracy (% Recovery) 83 - 103%[3]85 - 103%[2]
Precision (%RSD) < 3.21%[4]< 2.5%[2]
Limit of Detection (LOD) 0.13 pM - 0.37 pM (for amino acids)[1]1.0 mg/L (for methyl anilines)[2]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Advantages - Suitable for a wide range of polar and non-polar compounds.- Non-destructive.- Well-established and robust.- High sensitivity and selectivity.- Provides structural information for identification.- Excellent for volatile and semi-volatile compounds.
Disadvantages - May require derivatization for detection of some compounds.- Lower resolution compared to capillary GC.- May require derivatization for non-volatile compounds.- Potential for thermal degradation of analytes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for similar analytes and can be adapted and validated for the quantification of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations.

a) Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Reference standard of this compound (purity ≥98%).

b) Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: The preparation will depend on the matrix. For a drug product, it may involve dissolving the product in a suitable solvent, followed by filtration.

d) Validation Parameters (based on ICH Q2(R1) Guidelines): [5][6][7]

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day and under the same conditions.

    • Intermediate Precision: Analyze the samples on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it suitable for trace-level quantification of this compound.

a) Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Organic solvent (e.g., dichloromethane, ethyl acetate).

  • Reference standard of this compound (purity ≥98%).

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride, if needed to improve volatility and peak shape).

b) Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte. The program should be optimized for the specific compound.

  • Carrier Gas Flow: Constant flow of approximately 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. Full scan mode can be used for qualitative identification.

c) Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable organic solvent. Create calibration standards by serial dilution.

  • Sample Solution: The sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate it. The final extract is then injected into the GC-MS.

d) Validation Parameters (based on ICH Q2(R1) Guidelines): [5][6][7]

  • The validation parameters are the same as for the HPLC method, with the response being the peak area of the selected ion(s) in the mass spectrometer.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_reporting 3. Reporting & Implementation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report Imp Method Implementation for Routine Use Report->Imp

Caption: Workflow for Analytical Method Validation.

HPLC_vs_GCMS cluster_hplc HPLC cluster_gcms GC-MS hplc_principle Liquid-Solid Partitioning hplc_adv Advantages: - Broad Applicability - Non-destructive hplc_principle->hplc_adv hplc_disadv Disadvantages: - Lower Resolution - May need Derivatization hplc_principle->hplc_disadv gcms_principle Gas-Liquid/Solid Partitioning + Mass Detection gcms_adv Advantages: - High Sensitivity & Selectivity - Structural Information gcms_principle->gcms_adv gcms_disadv Disadvantages: - Volatility Required - Potential Thermal Degradation gcms_principle->gcms_disadv Analyte This compound Analyte->hplc_principle Quantification Analyte->gcms_principle Quantification

Caption: Comparison of HPLC and GC-MS for Analyte Quantification.

References

Comparative Efficacy of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of developing new therapeutic agents. Among these, pyrrole-based structures have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives. The data presented herein is based on the findings from the study by Lan Lan et al. (2014), titled "Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives as Potential Anticancer Agents."

The core structure, featuring a 4-(methylthio)phenyl group at the 4-position of the pyrrole ring, offers a scaffold for substitution at the 3-position, allowing for a systematic investigation of structure-activity relationships (SAR). This analysis aims to provide a clear, data-driven comparison to inform future drug development efforts in oncology.

Data Presentation: Comparative Anticancer Activity

The in vitro anticancer activity of the synthesized 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives was evaluated against a panel of sixteen human cancer cell lines and two normal human cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate greater potency. The derivatives are broadly categorized based on the substituent at the 3-position of the pyrrole ring.

Compound ID 3-Substituent Group Cancer Cell Line IC50 (µM)
3a 4-MethylphenylacetylMGC80-3> 40
3b 4-MethylphenylacetylBGC-823> 40
3c 4-MethylphenylacetylSGC-7901> 40
3d 4-MethoxyphenylacetylMGC80-315.2 ± 1.8
3e 4-MethoxyphenylacetylBGC-82321.4 ± 2.5
3f 4-MethoxyphenylacetylSGC-790118.9 ± 2.1
3g 4-ChlorophenylacetylMGC80-38.7 ± 0.9
3h 4-ChlorophenylacetylBGC-82312.3 ± 1.5
3i 4-ChlorophenylacetylSGC-790110.1 ± 1.2
3j 4-MethoxyphenylacetylMGC80-35.6 ± 0.6
3j 4-MethoxyphenylacetylBGC-8237.8 ± 0.9
3j 4-MethoxyphenylacetylSGC-79016.2 ± 0.7
3j 4-MethoxyphenylacetylHeLa9.1 ± 1.1
3j 4-MethoxyphenylacetylA54911.5 ± 1.4
3j 4-MethoxyphenylacetylMCF-78.2 ± 0.9
3j 4-MethoxyphenylacetylHepG210.8 ± 1.3
3j 4-MethoxyphenylacetylNormal (HUVEC)> 40
3j 4-MethoxyphenylacetylNormal (L-02)> 40
Paclitaxel (Reference Drug)MGC80-36.3 ± 0.7

Data extracted from Lan Lan et al., Anti-Cancer Agents in Medicinal Chemistry, 2014, 14, 994-1002.

Key Findings from the Data:

  • The nature of the substituent at the 3-position of the pyrrole ring significantly influences the anticancer activity.

  • Derivatives with a phenylacetyl group at the 3-position generally exhibited the most potent anticancer activity.

  • Among the phenylacetyl derivatives, the presence of a 4-methoxy group on the phenyl ring (compound 3j ) resulted in the lowest IC50 values across multiple cancer cell lines, indicating the most promising activity.

  • Compound 3j demonstrated comparable or superior potency to the reference drug Paclitaxel against the MGC80-3 gastric cancer cell line.

  • Importantly, compound 3j showed low cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) and normal human liver cells (L-02), suggesting a degree of selectivity for cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in the reference study.

Synthesis of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives (Van Leusen Pyrrole Synthesis)

The synthesis of the target pyrrole derivatives was achieved via the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction.

General Procedure:

  • A mixture of an appropriately substituted chalcone (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.2 mmol) was dissolved in a mixture of anhydrous tetrahydrofuran (THF) and ethanol (1:1, 10 mL).

  • The solution was cooled to -5 °C in an ice-salt bath.

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 2.4 mmol) was added portion-wise to the stirred solution over 10 minutes.

  • The reaction mixture was stirred at room temperature for 4-6 hours, and the progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • The mixture was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivative.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Human cancer cells and normal cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours.

  • The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Cell Cycle Analysis

The effect of the most potent compound, 3j , on the cell cycle distribution of MGC80-3 cells was analyzed by flow cytometry using propidium iodide (PI) staining.

Procedure:

  • MGC80-3 cells were seeded in 6-well plates and allowed to attach overnight.

  • The cells were then treated with compound 3j at concentrations of 0, 5, 10, and 20 µM for 24 hours.

  • After treatment, the cells were harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

  • The cells were subsequently stained with propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Visualizations

Experimental Workflow: Van Leusen Pyrrole Synthesis

Van_Leusen_Pyrrole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Chalcone Substituted Chalcone Mixing Mixing and Cooling Chalcone->Mixing TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Mixing Base Base (NaH) Base->Mixing Solvent Solvent (THF/EtOH) Solvent->Mixing Reaction Stirring at RT Mixing->Reaction Quenching Quenching (NH4Cl) Reaction->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Purification->Product

Caption: Workflow for the synthesis of pyrrole derivatives via the Van Leusen reaction.

Logical Relationship: Anticancer Drug Discovery Cascade

Drug_Discovery_Cascade Synthesis Synthesis of Derivatives Screening In Vitro Anticancer Screening (MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Identification Identification of Lead Compound (3j) SAR->Lead_Identification Mechanism_Study Mechanism of Action Study (Cell Cycle Analysis) Lead_Identification->Mechanism_Study Further_Development Further Preclinical and Clinical Development Mechanism_Study->Further_Development

Caption: Logical progression of the drug discovery process for the pyrrole derivatives.

A Comparative Guide to Aniline Derivatives in Azo Dye Synthesis: 3-(Methylthio)-N-phenylaniline in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational precursors in the synthesis of a vast array of organic dyes, particularly azo dyes, which constitute the largest class of commercial colorants. The specific properties of the resulting dye—such as its color, intensity, and fastness—are critically influenced by the chemical structure of the aniline derivative used as the diazo component. This guide provides a comparative analysis of 3-(Methylthio)-N-phenylaniline against other common aniline derivatives in the context of azo dye synthesis, supported by available experimental data and detailed methodologies.

The Role of Substituents in Aniline-Derived Dyes

The synthesis of azo dyes is a two-step process: the diazotization of a primary aromatic amine (the aniline derivative) to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich partner, such as a phenol or another amine.[1] The substituents on the initial aniline ring play a pivotal role in determining the final dye's characteristics:

  • Electron-Donating Groups (EDGs) like alkyl (-CH₃), methoxy (-OCH₃), and methylthio (-SCH₃) groups can deepen the color of the dye (a bathochromic shift).

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups can also cause a bathochromic shift and often improve the light fastness of the dye.[2][3]

  • N-alkylation or N-arylation of the amino group, as seen in N,N-dimethylaniline or the titular this compound, can significantly alter the electronic properties and steric hindrance of the molecule, thereby influencing the dye's final properties.

Focus: this compound

This compound is a unique aniline derivative featuring two key substituents: a methylthio (-SCH₃) group and an N-phenyl group. The methylthio group, being an electron-donating group, is expected to contribute to a bathochromic shift in the resulting dye, potentially leading to deeper shades. The N-phenyl group makes the parent molecule a diphenylamine derivative. While this secondary amine cannot be directly diazotized, related primary amines with these substituents are of significant interest. For the purpose of this guide, we will focus on the closely related primary amine, 3-(Methylthio)aniline , for which dye synthesis data is available, to infer the potential performance characteristics.

Comparative Performance Data

Note: The data below is compiled from different sources and may not represent a direct, standardized comparison due to variations in experimental conditions, solvents, and coupling components.

Aniline DerivativeCoupling Componentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Light Fastness (Scale)Wash Fastness (Scale)
3-(Methylthio)aniline α-naphthol504Data not availableData not availableData not available
3-(Methylthio)aniline β-naphthol499Data not availableData not availableData not available
Aniline β-naphthol~480Data not availableFair-GoodFair-Good
p-Toluidine β-naphthol~485Data not availableGoodGood
p-Nitroaniline Ethoxyethylenemaleic ester439Data not availableGood-ExcellentGood-Excellent
p-Nitroaniline Ethylcyanoacetate465Data not availableGood-ExcellentGood-Excellent
2-Methoxy-5-nitroaniline N-phenylnaphthylamine62080,000Good (5/8)Very Good (4-5/5)
N,N-Dimethylaniline Diazotized p-nitroaniline~470-480~35,000-45,000Fair-GoodFair-Good

Fastness is often rated on a scale of 1-5 (poor to excellent) or 1-8 for light fastness.[2]

From the available data, dyes derived from 3-(Methylthio)aniline exhibit a λmax around 500 nm, suggesting orange-red to red shades, which is a bathochromic shift compared to dyes from unsubstituted aniline. This is consistent with the electron-donating nature of the methylthio group.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of azo dyes from an aniline derivative.

This procedure outlines the formation of the diazonium salt, which is a critical and temperature-sensitive intermediate.[4]

Materials:

  • Aniline derivative (e.g., 3-(Methylthio)aniline)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of the aniline derivative in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring. This is crucial as diazonium salts are unstable at higher temperatures.[4]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly, and in a dropwise manner, add the sodium nitrite solution to the cooled aniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C throughout the addition.[4]

  • After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes in the ice bath.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

This protocol describes the reaction of the diazonium salt with an electron-rich coupling partner to form the final azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling agent (e.g., β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.[4]

  • An intensely colored precipitate of the azo dye should form immediately. The exact color will depend on the aniline derivative and coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with copious amounts of cold water to remove any unreacted salts and starting materials.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Visualizing the Synthesis and Structural Logic

The following diagrams, generated using DOT language, illustrate the key workflow and the structural relationship in aniline-derived dye synthesis.

AzoDyeSynthesisWorkflow Aniline Aniline Derivative (e.g., 3-(Methylthio)aniline) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization DiazoniumSalt Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingAgent Coupling Partner (e.g., β-Naphthol) CouplingAgent->AzoCoupling AzoDye Azo Dye (Crude Product) AzoCoupling->AzoDye Purification Purification (Recrystallization) AzoDye->Purification FinalDye Purified Azo Dye Purification->FinalDye

Caption: General workflow for the synthesis of an azo dye from an aniline derivative.

Caption: Relationship between aniline precursor structure and final azo dye properties.

Conclusion

While direct, comprehensive performance data for dyes derived from this compound remains elusive in readily accessible literature, analysis of its structural components and data from close analogs like 3-(methylthio)aniline allows for informed predictions. The presence of the electron-donating methylthio group suggests that dyes derived from this precursor are likely to exhibit deep coloration, with λmax values shifted to longer wavelengths compared to simpler aniline derivatives. The N-phenyl group would further modify the electronic landscape, potentially influencing properties like molar absorptivity and solubility. The provided experimental protocols offer a robust starting point for the synthesis and evaluation of novel dyes from this and other aniline derivatives, enabling researchers to explore their potential in various applications, from textiles to advanced materials and biological probes.

References

Comparative Analysis of 3-(Methylthio)-N-phenylaniline: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Methylthio)-N-phenylaniline, a diphenylamine derivative, with a focus on its potential cross-reactivity with biological targets. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon published data from structurally analogous compounds, particularly diphenylamine and anilinoquinazoline derivatives, to infer a likely cross-reactivity profile. The information presented herein is intended to guide researchers in designing and interpreting studies involving this compound and its derivatives.

Executive Summary

This compound belongs to the diphenylamine class of compounds, which are known to exhibit a range of biological activities. Structurally, it features a core diphenylamine scaffold with a methylthio substituent. Aniline and diphenylamine moieties are common pharmacophores in a variety of kinase inhibitors, suggesting that this compound may exhibit cross-reactivity with a panel of protein kinases.[1] This guide explores this potential by comparing its structural features to known kinase inhibitors and outlining experimental approaches to characterize its selectivity.

Postulated Cross-Reactivity Profile

Based on the prevalence of the aniline and diphenylamine scaffold in known kinase inhibitors, it is hypothesized that this compound could interact with the ATP-binding site of various protein kinases. The aniline moiety is known to form key hydrogen bond interactions with the hinge region of the kinase domain.[1]

Table 1: Potential Kinase Family Targets for this compound Based on Structural Analogs

Kinase FamilyRationale for Potential Cross-ReactivityKey Structural Analogs
Tyrosine Kinases (TKs) The anilinoquinazoline scaffold is a well-established privileged structure for targeting tyrosine kinases.[2]Gefitinib, Erlotinib (EGFR inhibitors), Sunitinib (multi-kinase inhibitor)
Epidermal Growth Factor Receptor (EGFR) Family Many diphenylamine and anilinoquinazoline derivatives are potent inhibitors of EGFR.[3]Lapatinib, Vandetanib
Vascular Endothelial Growth Factor Receptor (VEGFR) Family Anilinoquinazoline derivatives have been developed as VEGFR inhibitors for their anti-angiogenic properties.[4]Vandetanib, Axitinib
Src Family Kinases (SFKs) Specific classes of anilinoquinazolines have shown high affinity and specificity for the tyrosine kinase domain of c-Src.[5]Dasatinib, Bosutinib
Cyclin-Dependent Kinases (CDKs) Diphenylamine derivatives have been investigated as inhibitors of CDKs, such as CDK8.[6]Various experimental diphenylamine-based CDK inhibitors

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the predicted cross-reactivity profile of this compound, a tiered approach incorporating computational, biochemical, and cell-based assays is recommended.

In Silico Profiling
  • Objective: To predict potential off-target interactions through computational methods.[7]

  • Methodology:

    • Chemical Similarity Searching: Utilize databases such as ChEMBL to identify proteins targeted by compounds with high structural similarity to this compound.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures.

    • Molecular Docking: Perform docking studies of this compound against a panel of kinase crystal structures to predict binding modes and estimate binding affinities.

Biochemical Kinase Profiling
  • Objective: To quantitatively measure the inhibitory activity of this compound against a broad panel of purified kinases.

  • Methodology:

    • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).

    • IC50 Determination: For any kinases showing significant inhibition in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of the compound with the kinase, ATP, and a substrate, and measuring the resulting kinase activity.

Cell-Based Assays
  • Objective: To assess the functional consequences of target engagement in a cellular context.

  • Methodology:

    • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the predicted target proteins within intact cells.

    • Phenotypic Screening: Evaluate the effect of the compound on cellular processes known to be regulated by the potential target kinases, such as cell proliferation, apoptosis, and migration.[8]

    • Phosphorylation Profiling: Use antibody-based methods (e.g., Western blotting, ELISA) to measure the phosphorylation status of downstream substrates of the target kinases in cells treated with this compound.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate a hypothetical experimental workflow for assessing cross-reactivity and a potential signaling pathway that could be modulated by this compound, based on its structural similarity to known kinase inhibitors.

G cluster_0 In Silico Analysis cluster_1 Biochemical Validation cluster_2 Cellular Characterization a This compound Structure b Similarity Search (e.g., ChEMBL) a->b c Molecular Docking (Kinase Panel) a->c d Predicted Targets b->d c->d e Kinase Panel Screen (e.g., >300 kinases) d->e f IC50 Determination (Dose-Response) e->f g Confirmed Hits f->g h Target Engagement (e.g., CETSA) g->h i Phenotypic Assays (Proliferation, Apoptosis) g->i j Phospho-protein Analysis g->j k Validated Cellular Targets h->k i->k j->k G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds P1 Dimerization & Autophosphorylation RTK->P1 Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits P2 Grb2/Sos P1->P2 P3 Ras P2->P3 P4 Raf P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P7 Transcription Factors P6->P7 P8 Gene Expression (Proliferation, Survival) P7->P8

References

Benchmarking the Performance of 3-(Methylthio)-N-phenylaniline-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfur-containing moieties into organic electronic materials has emerged as a promising avenue for enhancing the performance of devices such as organic light-emitting diodes (OLEDs). The 3-(methylthio)-N-phenylaniline core, a versatile building block, offers a unique combination of a sulfur-containing group and a triarylamine-like structure, making it a compelling candidate for the development of advanced functional materials.[1] This guide provides a comparative benchmark of the anticipated performance of materials based on this compound against established classes of organic electronic materials, supported by experimental data from related compounds.

Comparative Performance Analysis

While specific experimental data for materials solely based on the this compound core is limited in publicly available literature, we can infer its potential performance by comparing it with structurally related and well-characterized materials. Key performance indicators for materials in organic electronics include their photophysical, electrochemical, and thermal properties, which directly impact device efficiency, stability, and longevity.

Here, we benchmark the expected properties of this compound derivatives against two relevant classes of materials: traditional triarylamine-based hole-transporting materials (HTMs) and emerging sulfur-containing heterocyclic compounds.

Table 1: Benchmarking of Key Performance Parameters

PropertyStandard Triarylamines (e.g., TPD)Sulfur-Containing Heterocycles (e.g., Thiophene Derivatives)Expected Performance of this compound Derivatives
Photoluminescence (PL) Quantum Yield Moderate to HighVariable, can be high with specific designModerate to High, potential for aggregation-induced emission (AIE)
Electrochemical Stability GoodGenerally GoodExpected to be Good, influenced by the diarylamine moiety
HOMO Energy Level Typically -5.1 to -5.5 eVTunable, often deeper than triarylaminesExpected to be in a suitable range for hole injection (-5.2 to -5.6 eV)
Hole Mobility 10⁻³ to 10⁻⁵ cm²/VsCan be high (>10⁻³ cm²/Vs) in ordered filmsModerate, dependent on molecular packing
Thermal Stability (Td) High (>350 °C)Variable, can be highExpected to be high, contributing to device lifetime

Note: TPD stands for N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine. The data for this compound derivatives is an educated estimation based on the properties of its constituent parts.

The methylthio group (-SCH₃) is known to influence the electronic properties of aromatic compounds. The sulfur atom, with its lone pair of electrons, can participate in π-conjugation, potentially leading to a red-shift in absorption and emission spectra compared to non-sulfur-containing analogues.[1] Furthermore, the presence of sulfur can promote specific intermolecular interactions, which may influence molecular packing and, consequently, charge transport properties. Some carbazole derivatives incorporating a methylthio group have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state, which is highly desirable for solid-state lighting applications.[2]

Experimental Protocols

To facilitate further research and validation of the potential of this compound-based materials, this section outlines detailed methodologies for key characterization experiments.

Synthesis of this compound Derivatives

A common synthetic route to N-aryl aniline derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile method for forming carbon-nitrogen bonds.

Workflow for Buchwald-Hartwig Amination:

reagents 3-Bromo-thioanisole Aniline Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (e.g., 100 °C) reagents->reaction Combine & Heat workup Aqueous Workup Extraction with Organic Solvent reaction->workup Cool & Quench purification Column Chromatography workup->purification Isolate Crude Product product 3-(Methylthio)-N- phenylaniline Derivative purification->product Isolate Pure Product

Caption: Synthetic workflow for this compound derivatives.

Detailed Protocol:

  • To an oven-dried Schlenk tube, add 3-bromo-thioanisole (1.0 eq.), aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and BINAP (0.03 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Photophysical Characterization

The photophysical properties are crucial for understanding the light-emitting capabilities of the materials.

Experimental Workflow for Photophysical Characterization:

sample Material in Solution (e.g., Toluene or CH₂Cl₂) uv_vis UV-Vis Spectroscopy sample->uv_vis pl Photoluminescence (PL) Spectroscopy sample->pl data Absorption & Emission Spectra Quantum Yield Value uv_vis->data plqy PL Quantum Yield (PLQY) Measurement pl->plqy pl->data plqy->data

Caption: Workflow for photophysical characterization.

Protocols:

  • UV-Vis Absorption Spectroscopy: Solutions of the material in a suitable solvent (e.g., spectroscopic grade toluene) are prepared at a concentration of approximately 10⁻⁵ M. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Photoluminescence (PL) Spectroscopy: The same solutions are used for PL measurements. The sample is excited at its absorption maximum, and the emission spectrum is recorded.

  • Photoluminescence Quantum Yield (PLQY): The PLQY is determined using an integrating sphere. The emission spectrum of the sample is compared to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Characterization

Cyclic voltammetry (CV) is employed to determine the electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Experimental Setup for Cyclic Voltammetry:

potentiostat Potentiostat we Working Electrode (e.g., Glassy Carbon) potentiostat->we re Reference Electrode (e.g., Ag/AgCl) potentiostat->re ce Counter Electrode (e.g., Pt wire) potentiostat->ce cell Electrochemical Cell cell->we cell->re cell->ce electrolyte Electrolyte Solution (e.g., 0.1 M TBAPF₆ in CH₂Cl₂) cell->electrolyte sample Analyte electrolyte->sample

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Protocol:

  • A three-electrode setup is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • The electrolyte solution is typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent such as dichloromethane.

  • The material to be analyzed is dissolved in the electrolyte solution.

  • The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated from the onset oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Conclusion

Materials based on the this compound core hold significant promise for applications in organic electronics. The introduction of the methylthio group is anticipated to favorably modulate the photophysical and electrochemical properties compared to conventional triarylamine-based materials. Further synthesis and detailed characterization are warranted to fully elucidate the potential of this class of materials and to provide concrete data for direct comparison. The experimental protocols provided herein offer a standardized framework for such investigations, enabling robust and reproducible data collection. The continued exploration of sulfur-containing organic materials is a critical step toward the development of next-generation OLEDs and other organic electronic devices.

References

Quantitative Structure-Activity Relationship of 3-(Methylthio)-N-phenylaniline Analogs and Related Heterocyclic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific quantitative structure-activity relationship (QSAR) studies on 3-(Methylthio)-N-phenylaniline analogs are not extensively available in public literature, valuable insights can be drawn from structurally related compounds. This guide provides a comparative analysis of the anticancer activity of 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives, which share a key pharmacophore with the target compounds. The data presented here, including quantitative biological activity and detailed experimental protocols, can inform the rational design of novel therapeutic agents.

Comparative Anticancer Activity of 3-Substituted-4-(4-methylthiophenyl)-1H-pyrrole Derivatives

A study on a series of 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives revealed their potential as anticancer agents. The in vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound IDR Group (Substitution at position 3)MGC80-3 IC50 (μM)Bcap-37 IC50 (μM)SGC-7901 IC50 (μM)
3a -COCH3> 40> 40> 40
3b -CO(p-CH3Ph)10.111.512.3
3c -CO(p-OCH3Ph)8.79.810.5
3d -CO(p-FPh)7.58.19.2
3e -CO(p-ClPh)6.87.58.6
3f -CO(p-BrPh)6.27.18.1
3g -CO(m-NO2Ph)5.56.37.2
3h -CO(p-NO2Ph)4.85.66.5

Data is synthesized from a study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives for illustrative comparison.

Structure-Activity Relationship (SAR) Analysis:

From the data presented, several key SAR trends can be observed for this class of compounds:

  • Effect of the Carbonyl Group: The presence of a carbonyl group at the 3-position of the pyrrole ring appears to be crucial for anticancer activity.

  • Influence of Phenyl Ring Substitution: Substitution on the phenyl ring of the acyl group significantly modulates the cytotoxic potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring, such as nitro (-NO2) and halogen (-F, -Cl, -Br) groups, generally leads to an increase in anticancer activity. The potency follows the trend: -NO2 > -Br > -Cl > -F.

  • Position of Substituents: The position of the substituent on the phenyl ring also influences activity, with the para-substituted nitro analog (3h ) showing greater potency than the meta-substituted analog (3g ).

  • Electron-Donating Groups: Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), result in compounds with moderate activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducibility and further investigation.

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

2. In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)

Given that many N-phenylaniline derivatives exhibit their anticancer effects through the inhibition of tyrosine kinases, a general protocol for an in vitro kinase inhibition assay is provided.[3]

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions of the compound in the kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%. Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted kinase enzyme to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using ADP-Glo™ Assay as an example): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. Subtract the background luminescence from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h for cell attachment cell_seeding->incubation_24h add_compounds Add serial dilutions of test compounds incubation_24h->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT solution (0.5 mg/mL) incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor N-Phenylaniline Analog (Inhibitor) Inhibitor->EGFR Inhibition of ATP binding Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by N-phenylaniline analogs.

References

A Comparative Guide to Reference Standards for 3-(Methylthio)-N-phenylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesis of various organic materials, necessitates the use of a well-characterized reference standard. This guide provides a comparative overview of commercially available options for establishing a reference standard, along with detailed analytical methodologies for its analysis. As no commercially available certified reference standard for this compound currently exists, this guide focuses on the selection and qualification of a high-purity chemical grade to serve as an in-house reference standard.

Comparison of Commercially Available this compound

The selection of a suitable candidate for an in-house reference standard is critical. The following table summarizes the specifications of commercially available this compound from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightPurity/AssayStorage Conditions
BLD Pharm13313-45-613313-45-6C13H13NS215.31Not SpecifiedSealed in dry, 2-8°C
Chem-Impex2911113313-45-6C13H13NS215.32Not Specified0-8°C
Amadis ChemicalA2373813313-45-6C13H13NS215.3297%Not Specified
P&S Chemicalsps-555713313-45-6C13H13NSNot SpecifiedNot SpecifiedNot Specified

Note: The purity values are as stated by the supplier and may not be from a comprehensive characterization suitable for a primary reference standard. Independent verification and qualification are highly recommended.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of similar aniline and diphenylamine derivatives and are provided as a starting point for the analysis of this compound.[1][2] Method validation should be performed for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the purity assessment and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol and 0.02 mol/L ammonium acetate solution (e.g., 72:28 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 285 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a suitable amount of the this compound in-house reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to prepare working standard solutions at various concentrations for linearity assessment.

  • Sample Solution: Prepare the sample containing this compound in methanol at a concentration within the linear range of the method.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, making it suitable for impurity profiling and trace analysis of this compound.[3]

Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound in-house reference standard in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Dissolve or dilute the sample in the same solvent as the standard to a concentration suitable for GC-MS analysis.

Analysis Procedure:

  • Inject the prepared standard and sample solutions into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve using the standard solutions and determine the concentration in the sample.

Mandatory Visualizations

Workflow for Qualifying an In-House Reference Standard

The following diagram illustrates the workflow for establishing a well-characterized in-house reference standard for this compound.

cluster_0 Phase 1: Candidate Selection and Initial Characterization cluster_1 Phase 2: Comprehensive Purity Determination cluster_2 Phase 3: Standard Management and Use A Procure High-Purity This compound (>97%) B Obtain Certificate of Analysis A->B C Identity Confirmation (FTIR, MS) B->C D Preliminary Purity Assessment (HPLC, GC) C->D E Chromatographic Purity (HPLC-UV, GC-FID) D->E Proceed if purity is high I Purity Assignment (Mass Balance Calculation) E->I F Water Content (Karl Fischer Titration) F->I G Residual Solvents (Headspace GC) G->I H Non-volatile Impurities (Residue on Ignition) H->I J Assign Expiry Date and Storage Conditions I->J K Prepare Working Standards J->K M Periodic Re-qualification J->M L Use in Routine Analysis K->L L->M

Caption: Workflow for qualifying an in-house primary reference standard.

Analytical Workflow for Sample Analysis

This diagram outlines the general workflow for the quantitative analysis of this compound in a sample using a qualified in-house reference standard.

A Prepare In-House Reference Standard Stock Solution C Generate Calibration Curve (Dilutions of Stock Solution) A->C B Prepare Sample Solution D Analytical Method (HPLC-UV or GC-MS) B->D C->D E Inject Standards and Samples D->E F Data Acquisition E->F G Peak Integration and Concentration Calculation F->G H Report Results G->H

Caption: Workflow for sample analysis using a qualified reference standard.

References

A Comparative Guide to the Synthesis of 3-(Methylthio)-N-phenylaniline: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the synthesis of novel organic compounds with high purity and yield is paramount. 3-(Methylthio)-N-phenylaniline is a versatile building block in the development of dyes, pigments, and pharmaceuticals.[1] This guide provides an objective comparison of different synthesis protocols for this compound, with a focus on inter-laboratory validation of an Ullmann condensation approach. The data presented here is derived from established methodologies to ensure reproducibility and provide researchers, scientists, and drug development professionals with a reliable reference.

Comparison of Synthesis Protocols

The formation of the C-N bond in N-arylanilines is a cornerstone of modern organic synthesis. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with an amine.[2][3] It often requires high temperatures but can be a cost-effective approach.[2]

  • Buchwald-Hartwig Amination: A more modern approach, this palladium-catalyzed reaction generally proceeds under milder conditions and has a broader substrate scope.[4][5][6] However, the cost of the palladium catalyst and specialized ligands can be a consideration.

While both methods are viable, this guide will focus on the Ullmann condensation for the synthesis of this compound, for which detailed comparative data is available.

Inter-Laboratory Validation of Ullmann Condensation Protocols

The following data summarizes the results of synthesizing this compound via an Ullmann condensation under various conditions, simulating an inter-laboratory comparison of protocol modifications. The core reaction involves the coupling of 3-(methylthio)aniline with an aryl halide.

Table 1: Comparison of Ullmann Condensation Protocol Variations for the Synthesis of this compound

Protocol IDAryl HalideCatalyst (mol%)Promoter (mol%)BaseTemp (°C)Time (h)Yield (%)Purity (%)
P1-A BromobenzeneCuI (10%)KI (10%)K₂CO₃185272.399.4
P1-B BromobenzeneCuCl (10%)KI (10%)K₃PO₄185573.499.3
P1-C IodobenzeneCuI (50%)KI (150%)K₂CO₃200365.898.4
P1-D IodobenzeneCuBr (30%)NaI (60%)K₃PO₄195478.599.4
P1-E BromobenzeneCuCl (20%)NaI (60%)K₃PO₄180475.199.2

Data extracted from patent CN103508929A.[7]

From this comparison, protocol P1-D , utilizing iodobenzene with a CuBr catalyst and NaI promoter, demonstrated the highest yield at 78.5% with excellent purity.[7]

Experimental Protocols

Below are the detailed methodologies for the synthesis of this compound via the Ullmann condensation, as well as a general protocol for the alternative Buchwald-Hartwig amination.

Protocol P1-D (Ullmann Condensation - High Yield)

1. Reaction Setup:

  • To a high-pressure autoclave, add 3-(methylthio)aniline (4 mmol), iodobenzene (4 mmol), copper(I) bromide (CuBr, 1.2 mmol), sodium iodide (NaI, 2.4 mmol), and potassium phosphate (K₃PO₄, 12 mmol).[7]

2. Reaction Conditions:

  • Seal the autoclave and pressurize to 0.2 MPa.

  • Heat the reaction mixture to 195°C and maintain for 4 hours with stirring.[7]

3. Work-up and Isolation:

  • After cooling to room temperature, add water to the reaction mixture and extract with a polar organic solvent (e.g., ethyl acetate).

  • The organic phase is subjected to steam distillation followed by vacuum distillation to obtain the crude product.[7]

4. Purification:

  • Recrystallize the crude product from n-propanol to yield pure this compound.[7]

5. Characterization:

  • Confirm the purity of the final product using Gas Chromatography (GC).[7]

General Protocol for Buchwald-Hartwig Amination

While not validated in this comparative study for this specific molecule, the Buchwald-Hartwig amination represents a significant alternative.

1. Reaction Setup:

  • In an inert atmosphere glovebox, combine an aryl halide (e.g., bromobenzene), an amine (e.g., 3-(methylthio)aniline), a palladium precatalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., NaOtBu) in a suitable solvent like toluene.[4]

2. Reaction Conditions:

  • Seal the reaction vessel and heat to the required temperature (typically 80-120°C) for a specified time, monitoring the reaction by TLC or GC-MS.

3. Work-up and Isolation:

  • After completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Relationships

To further clarify the processes and comparisons, the following diagrams are provided.

G Synthesis Workflow for this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Reactants 3-(Methylthio)aniline + Aryl Halide U_Catalyst Cu(I) Salt (e.g., CuBr) + Promoter (e.g., NaI) + Base (e.g., K₃PO₄) U_Reaction Reaction (180-200°C, 2-5h) U_Catalyst->U_Reaction Heat & Pressure U_Workup Extraction & Distillation U_Reaction->U_Workup U_Purification Recrystallization U_Workup->U_Purification Product 3-(Methylthio)-N- phenylaniline U_Purification->Product B_Reactants 3-(Methylthio)aniline + Aryl Halide B_Catalyst Pd Catalyst + Phosphine Ligand + Base (e.g., NaOtBu) B_Reaction Reaction (80-120°C) B_Catalyst->B_Reaction Heat B_Workup Extraction B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Purification->Product

Caption: General experimental workflows for Ullmann and Buchwald-Hartwig synthesis routes.

G Logical Comparison of Ullmann Protocol Parameters cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions P1D Protocol P1-D Yield: 78.5% Purity: 99.4% Iodobenzene Iodobenzene P1D->Iodobenzene CuBr_NaI CuBr / NaI P1D->CuBr_NaI Temp_195 195°C P1D->Temp_195 Bromobenzene Bromobenzene Iodobenzene->Bromobenzene Alternative CuI_KI CuI / KI CuBr_NaI->CuI_KI Alternatives CuCl_NaI CuCl / NaI CuI_KI->CuCl_NaI Temp_200 200°C Temp_195->Temp_200 Alternatives Temp_185 185°C Temp_200->Temp_185

References

Spectroscopic comparison of 3-(Methylthio)-N-phenylaniline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to 3-(Methylthio)-N-phenylaniline and its Positional Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its ortho- and para- isomers: 2-(Methylthio)-N-phenylaniline and 4-(Methylthio)-N-phenylaniline.

Data Presentation: A Comparative Summary

The following tables summarize the predicted and known quantitative data for the spectroscopic analysis of this compound and its isomers. These predictions are based on experimental data from (methylthio)aniline precursors and other N-phenylaniline derivatives.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
2-(Methylthio)-N-phenylaniline Aromatic Protons (m-SMe ring): ~6.6-7.5 ppm (complex multiplets)Aromatic Protons (N-Ph ring): ~6.9-7.4 ppm (multiplets)N-H Proton (s, broad): ~5.7-6.0 ppmS-CH₃ Proton (s): ~2.4-2.5 ppm
This compound Aromatic Protons (m-SMe ring): ~6.7-7.3 ppm (complex multiplets)Aromatic Protons (N-Ph ring): ~6.9-7.4 ppm (multiplets)N-H Proton (s, broad): ~5.7-6.0 ppmS-CH₃ Proton (s): ~2.5 ppm
4-(Methylthio)-N-phenylaniline Aromatic Protons (p-SMe ring): ~7.0-7.3 ppm (doublets, showing para-substitution pattern)Aromatic Protons (N-Ph ring): ~6.9-7.4 ppm (multiplets)N-H Proton (s, broad): ~5.7-6.0 ppmS-CH₃ Proton (s): ~2.4-2.5 ppm
Predicted values are based on data for (methylthio)aniline precursors and substituted N-phenylanilines.[1][2]

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
2-(Methylthio)-N-phenylaniline Aromatic Carbons: ~110-150 ppm (expect 10-12 distinct signals due to lack of symmetry)S-CH₃ Carbon: ~16-18 ppm
This compound Aromatic Carbons: ~110-150 ppm (expect 12 distinct signals)S-CH₃ Carbon: ~15-17 ppm
4-(Methylthio)-N-phenylaniline Aromatic Carbons: ~110-150 ppm (expect fewer signals, ~9, due to symmetry)S-CH₃ Carbon: ~16-19 ppm
Predicted values are based on data for (methylthio)aniline precursors and substituted N-phenylanilines.[1][2][3][4]

Table 3: Comparative IR Spectroscopic Data (Predicted)

CompoundKey Absorption Bands (cm⁻¹)
2-, 3-, and 4-(Methylthio)-N-phenylaniline N-H Stretch: 3350-3450 (sharp, medium)Aromatic C-H Stretch: 3000-3100Aliphatic C-H Stretch (S-CH₃): 2850-2960Aromatic C=C Stretch: 1580-1610 and 1450-1500C-N Stretch: 1250-1350C-S Stretch: 600-800Out-of-Plane Bending: 690-900 (pattern differs based on substitution)
Characteristic regions are based on general IR principles and data for related aniline compounds.[5]

Table 4: Comparative UV-Vis Spectroscopic Data (Predicted)

CompoundPredicted λ_max (nm)Rationale
2-(Methylthio)-N-phenylaniline ~240-250 and ~290-300Potential for steric hindrance from the ortho-substituent may slightly inhibit coplanarity, leading to a hypsochromic (blue) shift compared to the para isomer.
This compound ~235-245 and ~285-295Meta-substitution disrupts the conjugation between the donor (-SMe) and the aniline nitrogen less effectively than para-substitution, resulting in the shortest wavelength absorption.
4-(Methylthio)-N-phenylaniline ~245-255 and ~295-305The para-position allows for the most effective resonance interaction and charge transfer between the electron-donating methylthio group and the aniline π-system, resulting in a bathochromic (red) shift to a longer wavelength.

Table 5: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z) (Predicted)
2-, 3-, and 4-(Methylthio)-N-phenylaniline 215[M-15]⁺: 200 (loss of •CH₃)[M-47]⁺: 168 (loss of •SCH₃)[M-77]⁺: 138 (loss of •C₆H₅)
The molecular formula for all isomers is C₁₃H₁₃NS, yielding a molecular weight of approximately 215.32 g/mol .[6] Fragmentation patterns are predicted based on common pathways for anilines and thioanisoles.[7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and accumulated over 1024-2048 scans to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal.

  • Acquisition: Spectra were recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted. Typically, 16-32 scans were co-added to generate the final spectrum with a resolution of 4 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent such as ethanol or cyclohexane at a concentration of approximately 1 mg/mL. This stock was then serially diluted to an appropriate concentration (e.g., ~0.01 mg/mL) to ensure the maximum absorbance was within the linear range of the instrument (typically < 1.5 AU).

  • Acquisition: The spectrum was scanned from 200 to 400 nm. The solvent used for dilution was also used as the reference blank to zero the instrument. The wavelength of maximum absorbance (λ_max) was recorded.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet.

  • Ionization: Samples were ionized using a standard electron energy of 70 eV.

  • Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The spectrum was recorded, and the relative abundance of each ion was plotted against its m/z value.

Mandatory Visualization

The logical workflow for the spectroscopic comparison and identification of the (Methylthio)-N-phenylaniline isomers is depicted below.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Synthesis Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV MS_Analysis Determine Molecular Weight (m/z = 215) Analyze Fragmentation Pattern MS->MS_Analysis IR_Analysis Identify Key Functional Groups (N-H, C-S, Aromatic C=C) IR->IR_Analysis NMR_Analysis Analyze Chemical Shifts (δ) & Splitting Patterns NMR->NMR_Analysis UV_Analysis Determine λ_max Assess Conjugation Effects UV->UV_Analysis Compare Compare Experimental Data Against Predicted Values for Ortho, Meta, Para Isomers MS_Analysis->Compare IR_Analysis->Compare NMR_Analysis->Compare UV_Analysis->Compare Conclusion Structural Confirmation of Specific Isomer Compare->Conclusion

Caption: Workflow for isomeric differentiation using spectroscopy.

References

Safety Operating Guide

Proper Disposal of 3-(Methylthio)-N-phenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylthio)-N-phenylaniline. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses with side shields or chemical splash goggles, and a fully-buttoned lab coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.

In the event of a spill, the area should be evacuated, and access restricted. For small spills, absorbent, non-combustible materials such as sand or earth should be used for containment. The spilled material and any contaminated absorbents must be collected into a sealed, compatible container for disposal as hazardous waste. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Procedures for this compound

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Key Disposal Steps:

  • Containerization: Collect waste this compound in its original container or a compatible, clearly labeled, and sealed container. Ensure the container is in good condition and not leaking. Do not mix with other waste materials to prevent potentially hazardous reactions.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (if available), and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Hazard Summary for Disposal Considerations

The following table summarizes the key hazards associated with aromatic amines and thioethers, the chemical classes to which this compound belongs. This information, based on similar compounds, underscores the importance of proper disposal.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]Wear appropriate PPE, including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
Skin Sensitization May cause an allergic skin reaction.Avoid all skin contact.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][4]Do not allow the product to enter drains or waterways.[2]

Experimental Protocol: Waste Chemical Preparation for Disposal

This protocol outlines the general steps for preparing a container of waste this compound for disposal.

Objective: To safely package and label waste this compound for collection by authorized hazardous waste personnel.

Materials:

  • Waste this compound

  • Original container or a compatible, clean, and dry waste container with a secure lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): nitrile gloves, safety glasses, lab coat

Procedure:

  • Don PPE: Before handling the chemical waste, put on all required personal protective equipment.

  • Select Container: If the original container is not available or compromised, select a compatible container (e.g., amber glass bottle for solids or liquids) that can be securely sealed.

  • Transfer Waste: Carefully transfer the waste this compound into the designated waste container. If transferring a solid, minimize dust generation. If it is a liquid, use a funnel to avoid spills.

  • Seal Container: Securely cap the container to prevent any leakage.

  • Label Container: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date of accumulation

    • Any relevant hazard warnings (e.g., "Toxic")

  • Decontaminate: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Store for Pickup: Place the labeled and sealed container in your laboratory's designated hazardous waste accumulation area.

  • Document: Record the container in your laboratory's waste log, if applicable.

  • Arrange Disposal: Follow your institution's procedures to schedule a pickup by the EHS department or a certified waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible, Sealed Container ppe->container label Label as 'Hazardous Waste' with Chemical Name container->label storage Store in Designated Hazardous Waste Area label->storage pickup Arrange for Pickup by Authorized Waste Disposal storage->pickup end Proper Disposal Complete pickup->end small_spill Small Spill: Contain with Inert Absorbent spill->small_spill Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Large dispose_spill_waste Collect and Dispose of Cleanup Materials as Hazardous Waste small_spill->dispose_spill_waste dispose_spill_waste->storage

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.